CC-90010
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC-90010; CC 90010; CC90010; |
Origin of Product |
United States |
Foundational & Exploratory
The Role of CC-90010 (Trotabresib) in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90010, also known as Trotabresib, is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction plays a pivotal role in the regulation of gene transcription. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC. This guide provides an in-depth overview of the function of this compound in epigenetic regulation, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Introduction to BET Proteins and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation, histone modifications, and non-coding RNAs, play a critical role in normal development and cellular differentiation. The BET family of proteins are key epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues, a hallmark of active chromatin. This binding facilitates the recruitment of transcriptional machinery, including RNA polymerase II, to gene promoters and enhancers, thereby activating gene expression.
A critical aspect of BET protein function is their role in the regulation of super-enhancers, which are large clusters of enhancers that drive high-level expression of genes that define cell identity and are often co-opted by cancer cells to drive oncogene expression. BRD4, a primary target of this compound, is particularly enriched at super-enhancers and is essential for the transcription of key oncogenes such as MYC.
Mechanism of Action of this compound
This compound exerts its effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This displacement of BET proteins, particularly BRD4, from chromatin has several downstream consequences:
-
Inhibition of Super-Enhancer Function: By displacing BRD4 from super-enhancers, this compound disrupts the transcriptional machinery required for the high-level expression of associated oncogenes.
-
Downregulation of MYC Expression: A primary and well-documented effect of BET inhibition is the profound suppression of MYC transcription. MYC is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells. This is mediated, in part, by the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins.
-
Cell Cycle Arrest: Inhibition of BET proteins can lead to cell cycle arrest, often at the G1 phase, by modulating the expression of cell cycle regulatory genes.
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound as a BET inhibitor.
Quantitative Data
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diffuse Midline Glioma (DMG) | Glioblastoma | 0.6 - 7 | [1] |
| H3K27M mutant DMG | Glioblastoma | More potent than wildtype | [1] |
Pharmacokinetic Properties
Pharmacokinetic data for this compound (Trotabresib) has been reported in clinical trials. The following table summarizes key parameters from the NCT04047303 study in patients with high-grade gliomas.
| Parameter | Value | Condition | Reference |
| Cmax (Day 1) | 392 ng/mL | 30 mg/day | [2] |
| AUC0-24 (Day 1) | 5083 ng·h/mL | 30 mg/day | [2] |
| Cmax (Day 4) | 720 ng/mL | 30 mg/day | [2] |
| AUC0-24 (Day 4) | 11250 ng·h/mL | 30 mg/day | [2] |
| Tmax (Day 1) | 1.5 hours (median) | 30 mg/day | [2] |
| Tmax (Day 4) | 1.9 hours (median) | 30 mg/day | [2] |
| t1/2 (Day 4) | 46 hours (mean) | 30 mg/day | [2] |
| Brain Tumor:Plasma Ratio | 0.84 (mean) | 30 mg/day | [3] |
Clinical Trial Efficacy and Safety
This compound has been evaluated in several clinical trials for advanced solid tumors and non-Hodgkin's lymphoma. Key findings from the NCT03220347 and NCT04047303 studies are summarized below.
NCT03220347: Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin's Lymphoma
| Parameter | Value | Reference |
| Patient Population | 69 patients (67 solid tumors, 2 DLBCL) | [4] |
| Dose-Limiting Toxicities | Observed in 6 patients | [4] |
| Maximum Tolerated Doses (MTDs) | 15 mg (2 days on/5 off), 30 mg (3 days on/11 off), 45 mg (4 days on/24 off) | [4] |
| Recommended Phase II Dose (RP2D) | 45 mg (4 days on/24 days off) | [4] |
| Objective Responses | 1 Complete Response (astrocytoma), 1 Partial Response (endometrial carcinoma) | [4] |
| Stable Disease (≥11 months) | 6 patients | [4] |
| Most Common Grade 3/4 TRAEs | Thrombocytopenia (13%), Anemia (4%), Fatigue (4%) | [4] |
NCT04047303: Recurrent High-Grade Gliomas
| Parameter | Value | Reference |
| Patient Population | 20 patients | [3] |
| Treatment Regimen | 30 mg/day (pre-surgery), 45 mg/day (4 days on/24 off, maintenance) | [3] |
| 6-Month Progression-Free Survival | 12% | [3] |
| Most Frequent Grade 3/4 TRAE | Thrombocytopenia (5/16 patients) | [3] |
| Pharmacodynamic Markers | ↓ CCR1 mRNA, ↑ HEXIM1 mRNA in blood and tumor tissue | [5] |
Experimental Protocols
This section provides representative protocols for key experiments used to characterize BET inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound (or other BET inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.
-
Add 100-130 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking to ensure complete solubilization.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[6][7]
Caption: Workflow for a typical MTT cell viability assay.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic locations where a protein of interest, such as BRD4, is bound.
Materials:
-
Cultured cells
-
Glycine
-
Lysis and wash buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade antibody against BRD4
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of BRD4 enrichment.[8][9]
Caption: General workflow for a ChIP-seq experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of a drug in a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE, antibodies against BRD4 and a loading control)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures in a thermal cycler.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble BRD4 in the supernatant by Western blotting.
-
Data Analysis: The binding of this compound to BRD4 will increase its thermal stability, resulting in a higher melting temperature compared to the vehicle-treated control.[10][11]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound (Trotabresib) is a promising BET inhibitor with a well-defined mechanism of action centered on the epigenetic regulation of gene expression. Its ability to displace BET proteins from chromatin, particularly at super-enhancers, leads to the downregulation of key oncogenes like MYC, resulting in anti-proliferative and pro-apoptotic effects in a variety of cancer models. Preclinical and clinical data have demonstrated its potential as a therapeutic agent, particularly in advanced solid tumors and hematological malignancies. The ability of this compound to penetrate the blood-brain barrier further expands its potential utility to central nervous system malignancies such as glioblastoma. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel epigenetic modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. MEDU-36. BCL2 FAMILY MEMBERS ATTENUATE RESPONSE OF MYC-DRIVEN MEDULLOBLASTOMAS TO BET-BROMODOMAIN INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
The BET Inhibitor CC-90010: A Technical Overview of its Mechanism and Impact on c-Myc Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-90010 (also known as Trotabresib) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a higher affinity for BRD4.[1] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound effectively displaces these proteins from chromatin, leading to the suppression of target gene transcription.[2] A primary oncogenic target of this inhibition is the master transcriptional regulator, c-Myc, which is frequently dysregulated in a multitude of human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its specific effects on c-Myc transcription, and detailed experimental protocols for evaluating these effects.
Introduction to this compound and the BET Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene expression.[2] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci, including super-enhancers that drive the expression of key oncogenes.[2] BRD4, in particular, is a critical co-activator for the transcription of the MYC gene.[2] Dysregulation of BET protein function is a hallmark of many cancers, making them a compelling target for therapeutic intervention.
This compound is a next-generation BET inhibitor that has demonstrated significant antiproliferative activity in preclinical models of various cancers, including glioblastoma and hematological malignancies.[1][2] Its ability to penetrate the blood-brain barrier further enhances its therapeutic potential for central nervous system tumors.[2]
Mechanism of Action: Inhibition of the BRD4/c-Myc Axis
This compound exerts its anti-cancer effects by disrupting the critical interaction between BRD4 and acetylated chromatin. This displacement of BRD4 from the regulatory regions of the MYC gene, such as its super-enhancer, leads to a significant downregulation of MYC transcription. The subsequent decrease in c-Myc protein levels results in the suppression of a broad range of downstream target genes involved in cell proliferation, growth, and metabolism, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Effects of this compound on c-Myc
While specific quantitative data for the dose-dependent effects of this compound on c-Myc transcription and protein levels are not extensively available in peer-reviewed literature, preclinical studies in glioblastoma have indicated a dose-dependent downregulation of MYC in vitro (data on file with Bristol Myers Squibb). The tables below summarize the available data and provide an illustrative example based on the well-characterized BET inhibitor, JQ1.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Type/Model | Effect | Reference |
| IC50 | Hematological Tumors (AML) | 0.02 ± 0.006 µM | [1] |
| Hematological Tumors (DLBCL) | 0.10 ± 0.31 µM | [1] | |
| Glioblastoma Cells | 0.98 ± 1.06 µM | [1] | |
| c-Myc Expression | Glioblastoma (in vitro) | Dose-dependent downregulation | Data on file, Bristol Myers Squibb |
Table 2: Illustrative Example of BET Inhibitor (JQ1) Effect on MYC mRNA Expression
| Treatment | Time Point | Fold Change in MYC mRNA (vs. Control) |
| JQ1 (500 nM) | 1 hour | ~0.8 |
| JQ1 (500 nM) | 2 hours | ~0.6 |
| JQ1 (500 nM) | 4 hours | ~0.4 |
| JQ1 (500 nM) | 8 hours | ~0.25 |
| Data is illustrative and based on studies with the BET inhibitor JQ1. |
Detailed Experimental Protocols
The following protocols are adapted from established methods for evaluating the effects of BET inhibitors on c-Myc transcription and protein expression and can be applied to studies involving this compound.
Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA Expression
This protocol allows for the quantification of changes in MYC mRNA levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (Trotabresib)
-
Cell culture medium and supplements
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix. Run the reactions on a qPCR instrument.
-
Data Analysis: Calculate the relative fold change in MYC expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
Western Blotting for c-Myc Protein Levels
This protocol is used to detect and quantify changes in c-Myc protein levels following this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment reduces the occupancy of BRD4 at the MYC gene promoter or enhancer regions.
Materials:
-
Treated cells
-
Formaldehyde
-
Glycine
-
ChIP lysis and wash buffers
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
DNA purification kit
-
qPCR reagents and primers for MYC regulatory regions
Procedure:
-
Cross-linking: Cross-link proteins to DNA in treated cells with formaldehyde, followed by quenching with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight. Precipitate the antibody-protein-DNA complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of MYC promoter/enhancer DNA in the immunoprecipitated samples by qPCR.
-
Data Analysis: Express the results as a percentage of input DNA.
Conclusion
This compound is a promising BET inhibitor that effectively targets the BRD4/c-Myc oncogenic axis. Its mechanism of action, involving the displacement of BRD4 from chromatin and subsequent downregulation of MYC transcription, provides a strong rationale for its clinical development in various cancers. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate and quantify the effects of this compound and other BET inhibitors on c-Myc and its downstream pathways. Further publication of quantitative preclinical and clinical pharmacodynamic data will be crucial for optimizing the therapeutic application of this novel agent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacodynamics of Trotabresib (CC-90010)
Introduction
Trotabresib (this compound), also known as BMS-986378, is an orally bioavailable, potent, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, making them a compelling target in oncology.[3][4] Trotabresib has demonstrated encouraging antitumor activity in both preclinical models and clinical trials, particularly in advanced malignancies such as high-grade gliomas.[5][6] This guide provides a detailed overview of the pharmacodynamics of Trotabresib, focusing on its mechanism of action, target engagement, and the experimental methodologies used to characterize its effects.
1. Core Mechanism of Action
The BET family of proteins includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails through their bromodomain domains.[3] This interaction is critical for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[3][7] BRD4, in particular, is a key regulator of super-enhancers and is instrumental in driving the expression of major oncogenes, most notably MYC.[3][8]
Trotabresib exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pockets of BET bromodomains.[9] This action displaces BET proteins from chromatin, leading to the suppression of transcription of their target genes.[3] The subsequent downregulation of oncoproteins like MYC inhibits cell proliferation and can induce apoptosis in cancer cells.[5][9]
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CC-90010 (Trotabresib) in the Inhibition of BRD4 Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90010, also known as trotabresib (B3181968), is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a higher affinity for BRD4.[1] BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine (B10760008) residues on histones, playing a crucial role in the transcriptional regulation of key oncogenes, most notably c-MYC.[2] By competitively binding to the bromodomains of BRD4, this compound disrupts this interaction, leading to the downregulation of oncogenic transcriptional programs and subsequent inhibition of tumor cell proliferation and survival. This document provides a detailed technical overview of the mechanism of action of this compound, its biochemical and cellular activity, and the methodologies of key experiments used in its characterization.
Introduction to BRD4 and the Mechanism of BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails.[1] This binding serves as a scaffold to recruit the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby facilitating the expression of target genes.[2]
BRD4 is particularly implicated in cancer due to its role in regulating the transcription of super-enhancer-associated genes, including the potent oncogene c-MYC.[2] Dysregulation of BRD4 activity is a hallmark of various malignancies, making it an attractive therapeutic target.
This compound is a novel, reversible inhibitor of the BET protein family.[1] Unlike first-generation BET inhibitors, this compound has demonstrated the potential for robust target engagement with various dosing schedules.[2] Its mechanism of action involves competitive binding to the acetyl-lysine binding pocket of the BRD4 bromodomains, thereby displacing BRD4 from chromatin and preventing the recruitment of the transcriptional machinery necessary for the expression of oncogenes like c-MYC.[2]
Biochemical and Cellular Activity of this compound
The potency of this compound has been evaluated in various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound Against BRD4
| Target | Assay Type | IC50 (nM) |
| BRD4 | Biochemical Inhibition Assay | 15.0 ± 6.6 |
Note: The specific binding affinity (Ki) of this compound to BRD4 bromodomains is not publicly available in the reviewed literature.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line Type | Cancer Type | IC50 (µM) |
| Hematological | Acute Myeloid Leukemia (AML) | 0.02 ± 0.006 |
| Hematological | Diffuse Large B-cell Lymphoma (DLBCL) | 0.10 ± 0.31 |
| Solid Tumor | Glioblastoma | 0.98 ± 1.06 |
| Solid Tumor | Diffuse Midline Glioma (DMG) | 0.6 - 7 |
Table 3: Pharmacodynamic Biomarkers of this compound Activity
| Biomarker | Effect of this compound | Method of Detection |
| CCR1 mRNA | Downregulation | qRT-PCR |
| HEXIM1 mRNA | Upregulation | qRT-PCR |
Note: In a clinical study, blood levels of CCR1 mRNA were decreased to 45.8% (SD ± 28.5) of baseline levels after the fourth dose of trotabresib at 30 mg/day.[3] Blood levels of HEXIM1 mRNA were increased from baseline in all patients at 72–96 h after the first preoperative dose.[3]
Experimental Protocols
The following are representative protocols for the key assays used to characterize the activity of this compound. It is important to note that these are generalized methodologies, and the specific protocols for the development of this compound are not publicly available.
BRD4 Biochemical Inhibition Assay (Illustrative AlphaScreen Protocol)
This assay is designed to measure the ability of a compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant human BRD4 bromodomain (e.g., GST-tagged)
-
Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac)
-
Streptavidin-coated donor beads
-
Glutathione-coated acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the BRD4 bromodomain protein to each well.
-
Add the biotinylated acetylated histone peptide to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for binding.
-
Add a mixture of streptavidin-coated donor beads and glutathione-coated acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Proliferation Assay (Illustrative MTT Assay Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Analysis of c-MYC Expression (Illustrative qRT-PCR Protocol)
This protocol describes a method to quantify the changes in c-MYC gene expression following treatment with this compound.
Materials:
-
Cancer cell line known to be sensitive to BET inhibitors
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for c-MYC and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for c-MYC and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in c-MYC expression in this compound-treated cells compared to control cells.
Visualizations
Signaling Pathway of BRD4 Inhibition by this compound
Caption: Mechanism of BRD4 inhibition by this compound.
Experimental Workflow for a Cellular Proliferation Assay
Caption: Workflow for an MTT-based cellular proliferation assay.
Logical Relationship of this compound's Therapeutic Rationale
Caption: Therapeutic rationale for the use of this compound in cancer.
Conclusion
This compound (trotabresib) is a promising reversible inhibitor of the BET family of proteins, with potent activity against BRD4. Its mechanism of action, centered on the disruption of BRD4-mediated transcription of key oncogenes like c-MYC, has been demonstrated through biochemical and cellular assays. The quantitative data available highlight its potent anti-proliferative effects in various cancer models. Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic potential of this compound across different malignancies. The experimental protocols and visualizations provided in this guide offer a foundational understanding for researchers in the field of oncology and drug development.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CC-90010 (Trotabresib): A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90010, also known as Trotabresib, is a novel, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It is currently under development for the treatment of advanced solid tumors, including high-grade gliomas, and relapsed/refractory non-Hodgkin's lymphoma.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Discovery and Preclinical Development
The development of this compound stemmed from the growing understanding of the role of epigenetic dysregulation in cancer.[3] BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][4] This process is crucial for the expression of key oncogenes, including MYC.[1]
This compound was identified through screening efforts to discover potent and selective BET inhibitors with favorable pharmacological properties, including oral bioavailability and central nervous system (CNS) penetration.[1] Preclinical studies have demonstrated its significant anti-proliferative activity in various cancer models.
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against BET bromodomains, with a higher affinity for BRD4. Its efficacy has been demonstrated in a range of cancer cell lines, particularly those of hematological and glial origin.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| BRD4 | Biochemical Assay | 15.0 ± 6.6 nM | |
| Acute Myeloid Leukemia (AML) | Cell Proliferation | 0.02 ± 0.006 µM | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Cell Proliferation | 0.10 ± 0.31 µM | |
| Glioblastoma Cells | Cell Proliferation | 0.98 ± 1.06 µM | |
| Glioblastoma PDX Models | Anti-proliferative Activity | 34 nM to 1608 nM | |
| Diffuse Midline Glioma (DMG) Cells | Cell Proliferation | 0.6-7 µM | [2] |
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in rats and dogs have shown that this compound has low systemic clearance (approximately 5% to 13% of liver blood flow) and a volume of distribution suggesting good tissue penetration.[1] The oral bioavailability was found to be moderate to high in these species.[1]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Oral & IV | Low systemic clearance. Volume of distribution suggests tissue penetration. | [1] |
| Beagle Dogs | Oral & IV | Low systemic clearance. Volume of distribution suggests tissue penetration. | [1] |
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models, most notably in glioblastoma.[5] It has shown efficacy both as a monotherapy and in combination with standard-of-care agents like temozolomide. The ability of this compound to penetrate the blood-brain barrier is a key feature contributing to its activity in brain tumor models.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[1] This leads to the transcriptional repression of BET-dependent genes, including critical oncogenes and cell cycle regulators.
Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the BRD4-MYC axis.[1] BRD4 is a key activator of MYC transcription. By inhibiting BRD4, this compound leads to a rapid downregulation of MYC mRNA and protein levels. This, in turn, affects a multitude of downstream cellular processes.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CC-90010 (Trotabresib): A Novel BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90010, also known as Trotabresib, is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, this compound disrupts the interaction between BET proteins and acetylated histones. This mode of action leads to the transcriptional repression of key oncogenes, most notably MYC, and subsequent downstream targets, resulting in cell cycle arrest and apoptosis in various cancer models. Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for advanced solid tumors, including glioblastoma, and hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a structurally distinct, next-generation BET inhibitor. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one[1] |
| Synonyms | Trotabresib, BMS-986378 |
| CAS Number | 1706738-98-8[1] |
| Molecular Formula | C₂₁H₂₁NO₄S[1] |
| Molecular Weight | 383.46 g/mol [1] |
| SMILES | S(C)(C1=CC=C(C(=C1)C1=CN(C)C(C2C=CC=CC1=2)=O)OCC1CC1)(=O)=O[1] |
| Appearance | White to off-white solid powder[1] |
| LogP | 2.6[1] |
| Solubility | Soluble in DMSO |
Chemical Structure:
Mechanism of Action: BET Inhibition and MYC Suppression
This compound exerts its anti-cancer effects by targeting the BET family of proteins: BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription.
The primary mechanism of action of this compound involves the competitive inhibition of the bromodomains of BET proteins, with a higher affinity for BRD4. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin. A critical consequence of this inhibition is the transcriptional downregulation of the proto-oncogene MYC, a master regulator of cell proliferation, growth, and metabolism that is frequently dysregulated in cancer. The suppression of MYC and its downstream target genes leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent cytotoxic effects, particularly in models of glioblastoma and hematological malignancies.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Diffuse Midline Glioma (DMG) | Glioblastoma | 0.6 - 7[2] |
| H3K27M mutant DMG | Glioblastoma | More potent than DMG wildtype[2] |
| Acute Myeloid Leukemia (AML) | Hematological Malignancy | 0.02 ± 0.006 |
| Diffuse Large B-cell Lymphoma (DLBCL) | Hematological Malignancy | 0.10 ± 0.31 |
| Glioblastoma cells | Glioblastoma | 0.98 ± 1.06 |
Preclinical Pharmacokinetics
Preclinical studies in animal models have demonstrated that this compound is orally bioavailable and exhibits central nervous system (CNS) penetration, a critical feature for treating brain tumors like glioblastoma.
| Parameter | Species | Value |
| Route of Administration | - | Oral[3] |
| Brain Tumor Tissue:Plasma Ratio | Human (recurrent high-grade glioma) | 0.84[4] |
| Unbound Partition Coefficient (Kpuu) | Human (recurrent high-grade glioma) | 0.37[4] |
| CSF:Plasma Ratio | Human (recurrent high-grade glioma) | 0.17[4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the characterization of BET inhibitors like this compound.
BRD4 Binding Assay (AlphaLISA)
This assay quantifies the binding affinity of this compound to the BRD4 bromodomain.
Methodology:
-
A biotinylated acetylated histone peptide, a GST-tagged BRD4 protein, and varying concentrations of this compound (or DMSO as a control) are incubated together in an assay buffer.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.
-
In the absence of the inhibitor, the binding of BRD4 to the histone peptide brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the nearby acceptor bead, resulting in a luminescent signal at 615 nm.
-
This compound competes with the histone peptide for binding to BRD4, disrupting the proximity of the beads and leading to a decrease in the luminescent signal.
-
The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the BRD4-histone interaction, is determined by plotting the signal intensity against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
After the treatment period, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction.
-
The amount of ATP present in viable, metabolically active cells is proportional to the luminescence signal produced by the luciferase reaction.
-
The luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the luminescence signal (as a percentage of the control) against the concentration of this compound.
In Vivo Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of glioblastoma.
Methodology:
-
Cell Preparation: Patient-derived glioblastoma cells are cultured and prepared as a single-cell suspension.
-
Implantation: A specific number of cells (e.g., 1 x 10⁵) are stereotactically injected into the brains of immunocompromised mice (e.g., NOD-scid gamma mice).[5]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively, for example, through bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier curves. Tumor growth inhibition can also be assessed by monitoring tumor volume over time.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for histological and molecular analysis to confirm target engagement and downstream effects of this compound.
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT03220347) in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[6][7] The study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[6][7] The results indicated that this compound was generally well-tolerated and showed preliminary anti-tumor activity in this heavily pretreated patient population.[7]
Conclusion
This compound (Trotabresib) is a promising, orally bioavailable BET inhibitor with a well-defined mechanism of action centered on the suppression of the MYC oncogene. Its potent in vitro activity against a range of cancer cell lines, coupled with its ability to penetrate the central nervous system, makes it a particularly interesting candidate for the treatment of glioblastoma and other malignancies. The preclinical and early clinical data support its continued investigation as a novel therapeutic agent in oncology. This technical guide provides a foundational understanding of the key chemical and biological properties of this compound for researchers and drug development professionals.
References
- 1. Inhibition of BET Bromodomain Targets Genetically Diverse Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechhunter.com [biotechhunter.com]
- 3. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Hammer: An In-depth Technical Guide to CC-90010's Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms and gene expression alterations induced by CC-90010, a novel agent in the landscape of targeted cancer therapy. This compound is a molecular glue degrader that selectively targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation. This targeted degradation sets off a cascade of downstream events, profoundly impacting gene expression and ultimately leading to cancer cell death. This document details the core signaling pathways, presents quantitative gene expression data, and outlines the experimental protocols used to elucidate these effects.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^). It acts as a "molecular glue," inducing a novel interaction between CRBN and GSPT1, a protein not normally recognized by this E3 ligase. This ternary complex formation triggers the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1, a key translation termination factor, is the initiating event for the profound anti-cancer effects of this compound.
Core Cellular Impact: The Integrated Stress Response and Beyond
The degradation of GSPT1 leads to impaired translation termination, causing ribosome stalling and the production of aberrant proteins. This proteotoxic stress triggers the Integrated Stress Response (ISR), a key signaling network for cellular homeostasis. The ISR activation is a central component of this compound's anti-tumor activity.
Activation of the GCN2-ATF4 Axis
In response to ribosome stalling, the kinase GCN2 is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation globally reduces protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of the transcription factor ATF4. ATF4, in turn, upregulates a battery of genes involved in stress adaptation and, if the stress is unresolved, apoptosis.
Quantitative Impact on Gene Expression
Treatment of cancer cells with this compound's analog, CC-90009, leads to significant changes in the expression of genes downstream of the ISR and other critical cancer-related pathways. The following tables summarize the quantitative data from studies on acute myeloid leukemia (AML) cell lines.
Table 1: Upregulation of Integrated Stress Response (ISR) Genes
| Gene Symbol | Gene Name | Fold Change (log2) | Adjusted p-value | Cell Line | Treatment |
| ATF4 | Activating Transcription Factor 4 | >2 | <0.05 | U937 | 10 µM CC-90009 for 9 days |
| DDIT4 | DNA Damage Inducible Transcript 4 | >2 | <0.05 | U937 | 10 µM CC-90009 for 9 days |
| CHOP (DDIT3) | DNA Damage Inducible Transcript 3 | >2 | <0.05 | U937 | 10 µM CC-90009 for 9 days |
| ATF3 | Activating Transcription Factor 3 | >2 | <0.05 | U937 | 10 µM CC-90009 for 9 days |
Data derived from pathway enrichment analysis of a genome-wide CRISPR screen in U937 cells treated with CC-90009. While exact fold changes and p-values for individual genes from RNA-seq were not detailed in the primary text, these genes were identified as key upregulated components of the ISR pathway.[1]
Table 2: Downregulation of Oncogenic Transcription Factors and Fusion Genes
| Gene/Protein Target | Fold Change (Protein/mRNA) | Time Point | Cell Line | CC-90009 Concentration |
| RUNX1::RUNX1T1 Protein | 2.5-fold decrease | 24 hours | Kasumi-1 | 100 nM |
| RUNX1::RUNX1T1 Protein | Near complete loss | 48 hours | Kasumi-1 | 100 nM |
| RUNX1 Protein | 60% decrease | 48 hours | Kasumi-1 | 100 nM |
| ERG Protein | Complete loss | 48 hours | Kasumi-1 | 10 nM |
| FUS::ERG mRNA | Significant reduction | 48 hours | AML cells | Not specified |
| MYC Protein | Reduction | Not specified | THP1, HL60 | Not specified |
Note: The data for MYC protein reduction is qualitative, as specific fold changes were not provided in the referenced materials.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene expression.
Cell Culture and Drug Treatment
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines such as MOLM-13, U937, and Kasumi-1 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: this compound (or its analog CC-90009) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the compound is diluted in culture medium to the desired final concentrations (e.g., 10 nM to 10 µM). Control cells are treated with an equivalent volume of DMSO. Treatment durations typically range from 4 to 96 hours, depending on the experimental endpoint.
RNA Extraction and Quantitative PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a NanoDrop spectrophotometer, and RNA integrity is assessed with an Agilent Bioanalyzer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR: Real-time quantitative PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers are designed to amplify target genes (e.g., ATF4, DDIT3, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
RNA Sequencing (RNA-seq)
-
Library Preparation: Following RNA isolation and quality control, mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first and second-strand cDNA are synthesized. The cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
-
Data Analysis: Raw sequencing reads are assessed for quality using FastQC. Adapters are trimmed, and low-quality reads are removed. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR. Gene expression is quantified using tools such as featureCounts or RSEM. Differential gene expression analysis between treated and control samples is performed using packages like edgeR or DESeq2 in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed. Pathway enrichment analysis is conducted using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
Immunoblotting (Western Blot)
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., GSPT1, ATF4, p-eIF2α, cleaved PARP, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Conclusion
This compound represents a promising therapeutic strategy for cancers reliant on high rates of protein synthesis, such as AML. Its mechanism of inducing GSPT1 degradation triggers a potent, multi-faceted anti-tumor response, centrally involving the activation of the Integrated Stress Response. The resulting alterations in gene expression, including the upregulation of pro-apoptotic ISR genes and the downregulation of key oncogenic drivers, underscore the therapeutic potential of this novel molecular glue degrader. The experimental frameworks detailed herein provide a robust foundation for the continued investigation and development of GSPT1-targeted therapies.
References
Foundational Research on BET Inhibitors and CC-90010: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic research and targeted cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. These small molecules modulate gene expression by targeting key epigenetic "readers," thereby influencing oncogenic and inflammatory signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of BET inhibitors, with a specific focus on the foundational research and preclinical and clinical findings for CC-90010 (trotabresib), a novel, oral, reversible BET inhibitor. Detailed experimental protocols for the evaluation of these inhibitors are also provided to facilitate further research and development in this field.
Mechanism of Action of BET Inhibitors
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key hallmark of active chromatin. This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of target genes. BRD4, the most extensively studied member, is particularly enriched at super-enhancers, which are clusters of enhancers that drive the high-level expression of genes critical for cell identity and oncogenesis, such as the MYC proto-oncogene.
BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[1] This displacement prevents the recruitment of transcriptional regulators, leading to the suppression of target gene transcription.[1] This mechanism is particularly effective in cancers that are dependent on the high-level expression of oncogenes regulated by super-enhancers.
Signaling Pathways Modulated by BET Inhibition
BET inhibitors have been shown to impact a multitude of signaling pathways implicated in cancer and inflammation. By downregulating the expression of key transcription factors and their target genes, BET inhibitors can induce cell cycle arrest, apoptosis, and senescence in tumor cells.
Key pathways affected include:
-
MYC Signaling: As mentioned, a primary mechanism of action for BET inhibitors is the downregulation of the MYC oncogene, which is a critical driver of proliferation in many cancers.[1]
-
NF-κB Signaling: BET proteins interact with components of the NF-κB pathway, a key regulator of inflammation and cell survival. BET inhibitors can suppress the expression of NF-κB target genes, contributing to their anti-inflammatory and anti-cancer effects.
-
JAK/STAT and PI3K/AKT Signaling: BET inhibitors have been shown to modulate the JAK/STAT and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival. This suggests potential for combination therapies with inhibitors targeting these pathways.
References
Penetrating the Fortress: A Technical Guide to the Blood-Brain Barrier Permeability of CC-90010 (Trotabresib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the blood-brain barrier (BBB) penetration capabilities of CC-90010, also known as trotabresib (B3181968), a novel, orally active, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The ability of a therapeutic agent to effectively cross the BBB is a critical determinant of its efficacy in treating central nervous system (CNS) malignancies.[3] This document summarizes the key quantitative data from clinical studies, outlines the experimental methodologies employed, and visualizes the underlying molecular mechanism of action.
Quantitative Analysis of Blood-Brain Barrier Penetration
Clinical investigation, particularly the Phase I "window-of-opportunity" study (NCT04047303), has provided crucial quantitative insights into the CNS penetration of trotabresib in patients with recurrent high-grade gliomas.[4][5] The key findings from this study are summarized below.
| Parameter | Value | Study Population | Source |
| Mean Brain Tumor Tissue:Plasma Ratio | 0.84 | Patients with recurrent high-grade glioma | [4][5] |
| Estimated Unbound Partition Coefficient (KPUU) | 0.37 | Patients with recurrent high-grade glioma | [4][5] |
| Geometric Mean Trotabresib Concentration in Plasma (at surgery) | 1.02 μM | Patients with recurrent high-grade glioma | [5] |
| Geometric Mean Trotabresib Concentration in Resected Brain Tumor Tissue | 0.74 μM | Patients with recurrent high-grade glioma | [5] |
These data indicate that trotabresib achieves significant concentrations in brain tumor tissue, with a mean tissue-to-plasma ratio of 0.84, suggesting notable penetration of the blood-brain-tumor barrier.[4][5]
Experimental Protocols
The following sections detail the generalized methodologies for assessing the blood-brain barrier penetration and pharmacokinetic/pharmacodynamic properties of this compound.
Clinical Study Design for BBB Penetration Assessment (Adapted from NCT04047303)
This "window-of-opportunity" study design is pivotal for directly measuring drug concentrations in human brain tissue.
-
Patient Population: Patients with recurrent high-grade gliomas scheduled for salvage resection are enrolled.[5]
-
Drug Administration: Patients receive a preoperative dosing regimen of trotabresib. In the NCT04047303 study, patients were administered 30 mg/day on days 1-4 before the planned surgery.[5]
-
Sample Collection:
-
Timing: The salvage resection is planned to occur within a specific time window after the final preoperative dose to ensure meaningful correlation between plasma and tissue concentrations. In the reference study, this was 6-24 hours post-dose.[5]
-
Postoperative Treatment: Following recovery from surgery, patients may continue with a maintenance dosing schedule.[5]
Clinical trial workflow for assessing BBB penetration.
Quantification of Trotabresib in Plasma and Brain Tissue
A validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS), is employed for the sensitive and specific quantification of trotabresib.
-
Sample Preparation:
-
Plasma: Protein precipitation is performed to extract the drug from plasma samples.
-
Brain Tissue: Tissue samples are first homogenized. Subsequently, an extraction procedure, such as protein precipitation or solid-phase extraction, is used to isolate the analyte.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system to separate trotabresib from other matrix components.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analyte based on its specific mass-to-charge ratio.
-
-
Data Analysis: The concentration of trotabresib in the samples is determined by comparing the analyte's response to a standard curve prepared with known concentrations of the drug.
Mechanism of Action: BET Inhibition and Transcriptional Regulation
This compound is an inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers."[2] These proteins play a crucial role in regulating the transcription of key oncogenes, including c-MYC.[2][6]
The signaling pathway is as follows:
-
Acetylated Histones: In the cell nucleus, histone proteins are acetylated by histone acetyltransferases (HATs).
-
BET Protein Recruitment: The bromodomains of BET proteins recognize and bind to these acetylated lysine (B10760008) residues on histones.
-
Transcriptional Activation: This binding recruits transcriptional machinery, including RNA polymerase II, to the promoters and enhancers of target genes, leading to their transcription. A key target of this process is the oncogene c-MYC.
-
This compound Inhibition: this compound competes with the acetylated histones for binding to the bromodomains of BET proteins.
-
Transcriptional Repression: By displacing BET proteins from chromatin, this compound prevents the recruitment of the transcriptional machinery, leading to the downregulation of c-MYC and other target gene expression. This results in decreased cell proliferation and tumor growth.[2]
References
- 1. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CC-90010 (Trotabresib) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90010, also known as Trotabresib, is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC, and are implicated in tumor cell proliferation, survival, and metastasis.[1] By binding to the acetylated lysine-binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target gene expression. These application notes provide detailed protocols for the solubilization of this compound in DMSO and its use in common in vitro assays.
Data Presentation
This compound Solubility and In Vitro Activity
The following tables summarize the key quantitative data for this compound.
| Property | Value | Notes | Reference |
| Molecular Weight | 383.46 g/mol | [3] | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 130.39 mM) | Ultrasonic assistance may be required for complete dissolution. The hygroscopic nature of DMSO can impact solubility; use fresh, anhydrous DMSO. | MedChemExpress |
| In Vitro IC50 (Diffuse Midline Glioma) | 0.6 - 7 µM | Stronger activity observed in H3K27M mutant cells compared to wildtype. | [4] |
Note: IC50 values can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add 5.21 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the effect of this compound on cancer cell proliferation using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. A typical starting concentration range for an initial dose-response curve could be 0.01 µM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: General workflow for in vitro cell-based assays with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Protocol for Preparing CC-90010 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90010, also known as Trotabresib, is a potent and orally active inhibitor of the Bromodomain and Extra-Terminal (BET) protein family.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression involved in oncogenesis.[3] As such, this compound is a valuable tool in cancer research, particularly in studies involving advanced solid tumors and non-Hodgkin's lymphoma.[2][3] This document provides a detailed protocol for the preparation of a this compound stock solution to ensure accurate and reproducible experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 383.46 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | Up to 77 mg/mL (200.8 mM) | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| Stock Solution Storage | 1 year at -80°C in solvent | [1] |
| Short-term Stock Storage | 1 month at -20°C in solvent | [1][4] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Carefully weigh out 3.83 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous/fresh DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh DMSO as moisture can reduce the solubility of this compound.[1]
-
Dissolution: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 50 µL, or 100 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots of the this compound stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by BET inhibitors like this compound and the experimental workflow for preparing the stock solution.
Caption: BET protein inhibition by this compound.
Caption: Workflow for this compound stock solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Recommended starting concentration of CC-90010 for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CC-90010 (Trotabresib), a potent and reversible bromodomain and extra-terminal (BET) inhibitor, in cell culture experiments. The following sections detail recommended starting concentrations, experimental protocols, and the underlying signaling pathways affected by this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene expression. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including key oncogenes. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of target genes involved in cancer cell proliferation and survival.
Recommended Starting Concentrations
The optimal starting concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, a concentration range of 0.1 µM to 10 µM is recommended for initial screening experiments. The half-maximal inhibitory concentration (IC50) for this compound has been determined in various cancer cell lines, providing a more specific starting point for certain cancer types.
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line Type | Specific Cell Line(s) | Reported IC50 (µM) | Reference |
| Diffuse Midline Glioma (DMG) | Various DMG cell lines | 0.6 - 7 | [1] |
| Further cell line data to be populated as it becomes publicly available. |
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the efficacy of this compound.
Protocol 1: Cell Viability Assay (e.g., MTT or CCK-8)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for solubilizing formazan (B1609692) crystals in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, the wavelength is 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Downstream Target Modulation
This protocol is used to assess the effect of this compound on the protein expression levels of downstream targets of the BET pathway, such as c-MYC.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and then lyse the cells with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-MYC) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Signaling Pathway and Experimental Workflow Diagrams
BET Inhibitor Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow for this compound In Vitro Testing
Caption: In Vitro Testing Workflow.
References
Application Notes and Protocols for Cell Viability Assay with CC-90010
Audience: Researchers, scientists, and drug development professionals.
Introduction
CC-90010 (also known as Trotabresib) is an orally active, potent, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key genes involved in oncogenesis, cell cycle progression, and apoptosis.[2][3] They recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4] A key target of BET proteins is the MYC oncogene, which is a critical driver in many types of cancer.[4][5] By competitively binding to the bromodomains of BET proteins, this compound disrupts their interaction with chromatin, leading to the downregulation of oncogenes like MYC and subsequent inhibition of tumor cell proliferation and survival.[4][6] this compound has shown anti-tumor activity in preclinical models of various cancers, including glioblastoma, and is under investigation in clinical trials for advanced solid tumors and non-Hodgkin's lymphoma.[2][4][5]
This document provides a detailed protocol for determining the in vitro cell viability and cytotoxic effects of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is a sensitive and reliable method for measuring the number of viable cells based on their metabolic activity.[7]
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound. BET proteins (specifically BRD4) bind to acetylated histones on chromatin, which promotes the transcription of oncogenes such as c-MYC. This compound competitively inhibits this interaction, leading to transcriptional repression, cell cycle arrest, and apoptosis.
References
- 1. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Application Notes and Protocols for c-Myc Detection by Western Blot Following CC-90010 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor that is frequently dysregulated in a wide array of human cancers. Its role in controlling cellular proliferation, growth, and apoptosis makes it a prime target for therapeutic intervention. CC-90010 is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BRD4 is an epigenetic reader that plays a crucial role in the transcriptional activation of key oncogenes, including MYC. By binding to the bromodomains of BRD4, this compound prevents its association with acetylated histones at the MYC gene promoter and enhancer regions. This targeted inhibition effectively suppresses MYC transcription, leading to a subsequent reduction in c-Myc protein levels and downstream anti-proliferative effects.[1]
Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex biological sample. This application note provides a detailed protocol for performing a Western blot to analyze the dose- and time-dependent effects of this compound on c-Myc protein expression in cultured cells.
Signaling Pathway and Experimental Workflow
The signaling pathway illustrates how this compound inhibits BRD4, leading to the downregulation of c-Myc transcription and a decrease in c-Myc protein levels. The experimental workflow outlines the key steps of the Western blot protocol for detecting this change in c-Myc expression.
Caption: Mechanism of this compound action on c-Myc expression.
Caption: Western blot workflow for c-Myc detection.
Quantitative Data Summary
Treatment of various cancer cell lines with BET inhibitors, such as JQ1 (a compound with a similar mechanism of action to this compound), results in a significant and dose-dependent reduction in c-Myc protein levels. The following table summarizes representative quantitative data from studies on JQ1, illustrating the expected outcome of a Western blot analysis after BET inhibitor treatment.
| Cell Line (Cancer Type) | Treatment Concentration (JQ1) | Treatment Duration | c-Myc Protein Reduction (Normalized to Control) | Reference |
| A2780 (Ovarian) | 1 µM | 72 h | ~50% | [2] |
| TOV112D (Ovarian) | 1 µM | 72 h | ~60% | [2] |
| OVK18 (Ovarian) | 1 µM | 72 h | ~70% | [2] |
| HEC265 (Endometrial) | 1 µM | 72 h | ~75% | [2] |
| HEC151 (Endometrial) | 1 µM | 72 h | ~80% | [2] |
| HEC50B (Endometrial) | 1 µM | 72 h | ~65% | [2] |
| Multiple Colorectal Cancer Lines | 500-1000 nM | 24 h | >50% | [3] |
| Cal27 (Oral Squamous Cell Carcinoma) | 0.1 - 1 µM | 24 h & 48 h | Dose-dependent decrease | [4] |
Detailed Experimental Protocol
This protocol outlines the steps for a Western blot analysis to determine the effect of this compound on c-Myc protein levels in cultured cancer cells.
Materials and Reagents
-
Cell Line: A cancer cell line known to express c-Myc (e.g., HeLa, MCF-7, or a relevant line for your research).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: (e.g., 4-12% gradient gels).
-
SDS-PAGE Running Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-c-Myc antibody (e.g., clone 9E10).
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-α-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. Include a DMSO-only vehicle control.
-
For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new set of pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-c-Myc antibody diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ).
-
Normalize the c-Myc band intensity to the corresponding loading control (β-actin, GAPDH, or α-tubulin) for each sample.
-
Express the results as a percentage or fold change relative to the vehicle-treated control.
-
-
Stripping and Re-probing for Loading Control (if necessary):
-
After detecting c-Myc, the membrane can be stripped of the antibodies and re-probed for a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the loading control antibody.
-
By following this detailed protocol, researchers can effectively and reliably assess the impact of this compound on c-Myc protein expression, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) with CC-90010
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90010, also known as Trotabresib, is a potent and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the inhibition of transcriptional programs that are critical for cancer cell proliferation and survival.[1] Notably, this compound has shown significant anti-proliferative activity in various cancer models, including those for solid tumors and glioblastoma.[1]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. This application note provides a detailed protocol for performing a ChIP assay to study the effect of this compound on the chromatin occupancy of BRD4. The protocol is designed to be a comprehensive guide for researchers interested in elucidating the molecular mechanisms of this compound and other BET inhibitors.
Signaling Pathway of this compound Action
This compound exerts its effects by disrupting the interaction between BRD4 and acetylated histones on chromatin. This leads to the downregulation of key oncogenes such as MYC and anti-apoptotic genes like BCL2. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in inhibiting BRD4-mediated transcription.
Experimental Workflow
The following diagram outlines the major steps in the Chromatin Immunoprecipitation (ChIP) protocol for assessing the effect of this compound on BRD4 chromatin binding.
References
Application Notes and Protocols for CC-90010 in a Xenograft Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90010 (Trotabresib) is an orally active, reversible, and potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription, including key oncogenes such as c-MYC.[1] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated lysine (B10760008) residues on histones, thereby inhibiting the transcription of target genes involved in cancer cell proliferation, survival, and metabolism.[3]
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including xenografts.[4][5] Notably, this compound has shown the ability to penetrate the blood-brain barrier, making it a promising therapeutic agent for brain malignancies such as glioblastoma.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in a xenograft mouse model of cancer, with a specific focus on a patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC) for which quantitative data is available, and discusses its application in glioblastoma models.
Data Presentation
Preclinical Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model
A preclinical study in a TNBC PDX model using NOD/SCID gamma (NSG) mice demonstrated significant tumor growth inhibition (TGI) with this compound treatment. The dosing regimen consisted of oral gavage administration once daily for three consecutive days, followed by a four-day break, repeated weekly for six weeks.
| Dose (mg/kg) | Dosing Schedule | Mouse Model | Tumor Model | Outcome |
| 12.5 | 3 days on / 4 days off, weekly, for 6 weeks (oral gavage) | NOD/SCID gamma (NSG) | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | Significant Tumor Growth Inhibition |
| 16 | 3 days on / 4 days off, weekly, for 6 weeks (oral gavage) | NOD/SCID gamma (NSG) | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | Significant Tumor Growth Inhibition |
| 20 | 3 days on / 4 days off, weekly, for 6 weeks (oral gavage) | NOD/SCID gamma (NSG) | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | Significant Tumor Growth Inhibition |
Note: Specific percentages of tumor growth inhibition are not publicly available but were reported as "significant".
Application in Glioblastoma Xenograft Models
While specific quantitative preclinical data for this compound in glioblastoma xenograft models are not publicly available, its ability to cross the blood-brain barrier has been demonstrated in animal models and human studies.[6][8] This characteristic, combined with its mechanism of action targeting fundamental oncogenic pathways, provides a strong rationale for its evaluation in orthotopic glioblastoma xenograft models. Downregulation of MYC, a key downstream target, is a critical biomarker to assess in such studies.[7]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of BET proteins, leading to the downregulation of oncogenic transcription factors, most notably c-MYC.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for short periods.
-
For a final dosing solution, dilute the 10 mg/mL stock solution in corn oil. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of corn oil.
-
Vortex the solution vigorously to ensure a uniform suspension. Gentle warming and sonication can be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the dosing solution fresh on each day of administration.
Establishment of a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest (e.g., a human TNBC cell line or a glioblastoma cell line)
-
Immunocompromised mice (e.g., NOD/SCID gamma (NSG) or athymic nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take-rate)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the cancer cells in their recommended complete medium to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.
-
Count the cells and assess viability (should be >90%).
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^7 cells/mL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-3 weeks.
In Vivo Efficacy Study Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of GPR68 kills glioblastoma in zebrafish xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Titles and Publications - SITC 2025 [sitcancer.org]
- 6. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Titles and Publications - SITC 2024 [sitcancer.org]
Application Notes and Protocols for In Vivo Dosing and Administration of CC-90010 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of the BET inhibitor CC-90010 in mouse models of cancer. The information compiled is based on available preclinical data and standard laboratory procedures for rodent handling and substance administration.
Overview of this compound
This compound is a novel, orally bioavailable, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] By binding to the acetyl-lysine recognition motifs of BET proteins, this compound displaces them from chromatin, thereby preventing the transcription of key oncogenes, most notably c-MYC.[1][3] Preclinical studies have demonstrated its anti-proliferative activity in various cancer models, including glioblastoma.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo use of this compound in mice.
Table 1: In Vivo Efficacy Dosing Regimens in a Glioblastoma PDX Mouse Model
| Dosing Schedule | Cumulative Weekly Dose (mg/kg) | Reference |
| 15 mg/kg, once daily, 5 days on / 2 days off | 75 | [4] |
| 37.5 mg/kg, once daily, 2 days on / 5 days off | 75 | [4] |
Note: The efficacy of this compound was demonstrated in a patient-derived xenograft (PDX) model of glioblastoma.[4] The oral administration route was utilized in these studies.
Signaling Pathway of this compound
This compound acts as a BET inhibitor, disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones on chromatin. This leads to the downregulation of target gene transcription, including the oncogene c-MYC, which plays a critical role in cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for common administration routes of this compound in mice. These are generalized procedures and should be adapted to specific experimental designs and institutional guidelines.
Formulation of this compound for Oral Administration
For oral administration in mice, this compound can be formulated as a suspension. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.
Materials:
-
This compound powder
-
DMSO (Dimethyl Sulfoxide), sterile
-
Corn oil, sterile
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a small volume of DMSO to create a stock solution.
-
Add the appropriate volume of the DMSO stock solution to the corn oil to achieve the final desired concentration.
-
Vortex the mixture thoroughly to ensure a uniform suspension before each administration.
Oral Gavage Administration Protocol
Oral gavage is a common method for precise oral dosing in mice.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer based on the desired mg/kg dose.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
Position the mouse vertically.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, slowly dispense the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Pharmacokinetic Study Protocol
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Design:
-
Animals: Use a sufficient number of mice (e.g., 3-5 per time point) to obtain robust data.
-
Dosing: Administer a single dose of this compound via the intended clinical route (oral gavage).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
Protocol:
-
Dose the mice with this compound as described in the oral gavage protocol.
-
At each designated time point, collect blood samples via an appropriate method (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal collection).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Toxicology Study Protocol
Toxicology studies are performed to determine the safety profile and Maximum Tolerated Dose (MTD) of this compound.
Experimental Design:
-
Dose Escalation: Administer escalating doses of this compound to different groups of mice.
-
Duration: Dosing can be for a single day (acute) or repeated over a longer period (e.g., 5-14 days) to mimic a therapeutic regimen.
-
Monitoring: Observe the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Endpoint Analysis: At the end of the study, perform a complete necropsy, collect major organs for histopathological analysis, and collect blood for hematology and clinical chemistry analysis.
Protocol:
-
Divide mice into groups and administer the designated dose of this compound daily via oral gavage.
-
Record body weights and clinical observations daily.
-
At the end of the dosing period, euthanize the mice.
-
Collect blood for hematological and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, etc.).
-
Fix the organs in 10% neutral buffered formalin for histopathological examination.
-
Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.
Concluding Remarks
These application notes and protocols provide a framework for conducting in vivo studies with this compound in mice. It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals. The provided dosing information is based on a specific preclinical model and may require optimization for different cancer models and experimental objectives.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Measuring Target Engagement of the BET Inhibitor CC-90010 in Cellular Models
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CC-90010 (Trotabresib) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histones, playing a critical role in the regulation of gene transcription.[1] The BRD4 protein, in particular, is a key regulator of oncogenes such as c-Myc.[1] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of target genes and subsequent anti-proliferative effects in various cancer models.[1]
Verifying and quantifying the engagement of a compound with its intended molecular target within a cellular context is a crucial step in drug development. This document provides detailed protocols for assessing the target engagement of this compound in cell lines using two primary methodologies:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®) to confirm the physical binding of this compound to its target protein, BRD4.
-
Downstream Pharmacodynamic Readout: Western Blotting and Immunofluorescence to measure the functional consequences of target engagement, such as the downregulation of the c-Myc oncoprotein and changes in the subcellular localization of BRD4.
Signaling Pathway
BET proteins, primarily BRD4, are critical for the transcription of the MYC gene. BRD4 binds to acetylated histones at super-enhancer and promoter regions of the MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation. This compound competes with acetylated histones for binding to the bromodomains of BRD4, displacing it from chromatin and thereby inhibiting MYC transcription.
Caption: Mechanism of Action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. Data presented are illustrative and should be generated for the specific cell lines and experimental conditions used.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for BRD4
| Compound | Concentration (µM) | Temperature (°C) | Normalized Soluble BRD4 (% of 37°C control) | ΔTm (°C) |
| Vehicle (DMSO) | - | 48 | 85.2 ± 4.1 | Ref |
| 52 | 51.5 ± 3.5 | |||
| 56 | 20.1 ± 2.8 | |||
| This compound | 10 | 48 | 98.5 ± 5.0 | +4.5 |
| 52 | 89.3 ± 4.7 | |||
| 56 | 65.4 ± 3.9 |
Table 2: Isothermal Dose-Response CETSA for BRD4
| Compound | Concentration (nM) | Normalized Soluble BRD4 at 54°C (% of Vehicle) | Cellular EC₅₀ (nM) |
| This compound | 1 | 105 ± 5.2 | 75.3 |
| 10 | 130 ± 6.8 | ||
| 100 | 185 ± 9.3 | ||
| 1000 | 220 ± 11.5 | ||
| 10000 | 225 ± 12.1 |
Table 3: Western Blot Analysis of c-Myc Downregulation
| Cell Line | Treatment | Concentration (µM) | Treatment Time (h) | c-Myc Protein Level (% of Vehicle Control) |
| MOLM-13 (AML) | Vehicle (DMSO) | - | 24 | 100 ± 8.5 |
| This compound | 0.1 | 24 | 62.3 ± 5.4 | |
| 0.5 | 24 | 25.1 ± 3.9 | ||
| 1.0 | 24 | 8.7 ± 2.1 | ||
| HeLa (Cervical) | Vehicle (DMSO) | - | 24 | 100 ± 7.9 |
| This compound | 0.1 | 24 | 75.4 ± 6.1 | |
| 0.5 | 24 | 38.6 ± 4.5 | ||
| 1.0 | 24 | 15.2 ± 3.3 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[4] The principle is based on ligand-induced thermal stabilization of the target protein. Binding of this compound to BRD4 is expected to increase its resistance to heat-induced denaturation.
Caption: General workflow for a CETSA melt curve experiment.
Protocol 1: CETSA Melt Curve
This protocol determines the thermal melting profile of BRD4 in the presence and absence of this compound.
Materials:
-
Cell line of interest (e.g., MOLM-13, HeLa)
-
This compound (stock solution in DMSO)
-
Cell culture medium, PBS, Trypsin-EDTA
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Microcentrifuge (refrigerated)
-
Reagents and equipment for Western Blotting (see Protocol 2)
-
Anti-BRD4 antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[4]
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells (e.g., by scraping or trypsinization) and collect by centrifugation.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of ~2x10⁷ cells/mL.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[4]
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles (freezing in liquid nitrogen and thawing at room temperature or 25°C).[5]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[4]
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples using a protein assay (e.g., BCA).
-
Prepare samples for Western blot analysis and quantify the amount of soluble BRD4 as described in Protocol 2.
-
-
Data Analysis:
-
Quantify the band intensity for BRD4 at each temperature point.
-
Normalize the intensity to a loading control.
-
Plot the normalized soluble BRD4 levels (as a percentage of the non-heated control) against the temperature to generate melt curves for both vehicle and this compound-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the cellular potency (EC₅₀) of this compound by measuring BRD4 stabilization at a fixed temperature across a range of compound concentrations.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Harvesting and Thermal Challenge:
-
Harvest cells as described in the melt curve protocol.
-
Heat all samples at a single, pre-determined temperature (e.g., the Tm from the vehicle-treated melt curve, ~54°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis, Fractionation, and Analysis:
-
Follow steps 4-6 from the CETSA Melt Curve protocol.
-
-
Data Analysis:
-
Plot the normalized soluble BRD4 levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC₅₀ value.
-
Western Blot for Downstream c-Myc Expression
This protocol quantifies the level of c-Myc protein, a key downstream target of BRD4, following treatment with this compound. A reduction in c-Myc protein levels serves as a pharmacodynamic biomarker of target engagement and inhibition.[6]
Caption: Western Blot workflow for c-Myc analysis.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 5 µM) and a DMSO vehicle control for a desired time (e.g., 24 hours).[7]
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-c-Myc antibody (typically 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the c-Myc signal to the loading control and express as a percentage of the vehicle-treated control.
-
Immunofluorescence for BRD4 Subcellular Localization
Immunofluorescence (IF) can be used to visualize the subcellular localization of BRD4. Upon inhibition with this compound, BRD4 is displaced from chromatin, which may result in a more diffuse nuclear staining pattern or changes in its association with specific nuclear structures.
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-BRD4
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 12-well plate and allow them to adhere.
-
Treat cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 2 hours).[8]
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-BRD4 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of BRD4 (e.g., red/green channel) and DAPI (blue channel).
-
Analyze the images to assess changes in the intensity and distribution of BRD4 nuclear staining between treated and untreated cells.
-
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the target engagement of the BET inhibitor this compound in cell lines. The Cellular Thermal Shift Assay offers direct, physical evidence of target binding, while Western Blotting and Immunofluorescence provide quantitative and qualitative data on the downstream functional consequences of this engagement. Together, these methods enable a comprehensive evaluation of this compound's mechanism of action at the cellular level, which is essential for its preclinical characterization and further development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Long-Term Storage and Stability of CC-90010 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90010 is a potent and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant therapeutic potential in oncology. As with any investigational compound, understanding its stability and establishing proper storage and handling protocols are critical for ensuring the integrity of experimental results and the viability of long-term studies. These application notes provide a comprehensive overview of the recommended storage conditions for this compound solutions and outline detailed protocols for assessing its stability. While specific quantitative stability data for this compound under various conditions are not extensively published, this document synthesizes general best practices and vendor-supplied information to guide researchers.
Recommended Storage Conditions
Based on information from chemical suppliers, the following storage conditions are recommended for this compound as a solid and in solution. Adherence to these guidelines is crucial to minimize degradation and ensure the compound's activity.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Solvent |
| Solid (Powder) | -20°C | Up to 3 years | N/A |
| 4°C | Up to 2 years | N/A | |
| Solution | -80°C | Up to 2 years | Anhydrous DMSO |
| -20°C | Up to 1 year | Anhydrous DMSO |
Note: For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Use of anhydrous Dimethyl Sulfoxide (DMSO) is advised as moisture can impact solubility and stability.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental outcomes, it is essential to periodically assess the stability of this compound solutions, particularly for long-term studies. The following protocols describe standard methods for conducting stability and forced degradation studies.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity and detecting degradation products of this compound.
1. Objective: To quantify the concentration of this compound and separate it from potential degradants.
2. Materials:
- This compound reference standard
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Formic acid (FA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC system with UV detector
3. Chromatographic Conditions (Representative):
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-19 min: 95% to 5% B
- 19-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
- Injection Volume: 10 µL
4. Sample Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution with the initial mobile phase composition (95% A: 5% B) to a working concentration (e.g., 10 µM).
5. Data Analysis:
- Integrate the peak area of this compound.
- Calculate the percentage of remaining this compound in aged samples relative to a freshly prepared standard.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.
1. Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
2. Stress Conditions:
- Acid Hydrolysis: Incubate this compound solution (in a suitable co-solvent if necessary) with 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
- Oxidation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
- Thermal Degradation: Expose solid this compound and a solution to 80°C for 48 hours.
- Photostability: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
3. Analysis:
- Analyze the stressed samples using the HPLC method described in Protocol 1.
- Characterize the major degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.
Table 2: Representative Data from a Hypothetical Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 10% | 1 |
| 80°C, 48h (Solid) | <5% | 1 |
| 80°C, 48h (Solution) | 12% | 2 |
| Photostability (ICH Q1B) | 8% | 1 |
| Control (Dark) | <2% | 0 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Visualizations
This compound Mechanism of Action: BET Inhibition
This compound functions as a BET inhibitor, primarily targeting BRD4. It competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, preventing their association with acetylated histones on chromatin. This disrupts the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes like MYC.
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the logical flow for conducting a comprehensive stability assessment of this compound solutions.
Caption: Workflow for assessing the long-term stability of this compound solutions.
Disclaimer
The experimental protocols and data presented in this document are intended for guidance and illustrative purposes. Researchers should validate these methods for their specific applications and equipment. The stability of this compound can be influenced by various factors, including the purity of the compound, the quality of the solvent, and the specific storage conditions. It is recommended to consult the manufacturer's certificate of analysis and any available product literature for the most accurate and up-to-date information.
Application Notes and Protocols for CC-90010 (Trotabresib) in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical applications of CC-90010 (trotabresib), a novel, oral, reversible small-molecule inhibitor of Bromodomain and Extra-Terminal (BET) proteins, in combination with other anti-cancer agents. Detailed protocols for key experiments are provided to facilitate further research and drug development.
Introduction to this compound (Trotabresib)
This compound is an epigenetic modifier that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of histone acetylation marks. By inhibiting BET proteins, this compound disrupts the transcription of key oncogenes, such as MYC, and other genes involved in cell cycle progression and apoptosis.[1][2] Preclinical studies have demonstrated its anti-proliferative activity in various cancers, including glioblastoma and hematological malignancies.[1][2] Notably, this compound is capable of penetrating the blood-brain barrier, making it a promising agent for brain tumors.[1]
Combination Therapy Rationale and Preclinical Data
The primary rationale for combining this compound with other anticancer drugs is to achieve synergistic cytotoxicity and overcome resistance mechanisms.
This compound in Combination with Temozolomide (B1682018) (TMZ) for Glioblastoma (GBM)
Rationale: Preclinical evidence suggests that this compound enhances the anti-proliferative effects of the alkylating agent temozolomide in glioblastoma models.[1] One proposed mechanism is the downregulation of O6-methylguanine-DNA methyltransferase (MGMT) expression by this compound, an enzyme that repairs DNA damage induced by TMZ and is a key factor in TMZ resistance.[1] Additionally, BET inhibitors can modulate the expression of genes involved in cell proliferation, such as MYC, which is often overexpressed in glioblastoma.[1]
Preclinical Synergy: Studies in glioblastoma patient-derived xenograft (PDX) models have shown that the combination of trotabresib (B3181968) and TMZ leads to enhanced antitumor activity compared to either agent alone.[1]
Clinical Data Summary: A Phase Ib/II clinical trial (NCT04324840) evaluated this compound in combination with standard-of-care (SOC) TMZ and radiotherapy in patients with newly diagnosed glioblastoma. The combination was found to be safe and well-tolerated, with encouraging treatment durations.[1][3][4][5]
Table 1: Clinical Trial Data for this compound and Temozolomide in Newly Diagnosed Glioblastoma
| Clinical Trial ID | Phase | Combination Regimen | Key Findings | Reference |
| NCT04324840 | Ib/II | This compound + Temozolomide (+/- Radiotherapy) | Recommended Phase II Dose (RP2D) of this compound established as 30 mg (4 days on/24 days off). The combination was well-tolerated with encouraging treatment durations. | [1][3][4][5] |
This compound in Combination with Venetoclax (B612062) for Hematological Malignancies
Rationale: BET inhibitors, as a class, have shown synergistic effects with the BCL-2 inhibitor venetoclax in various hematological malignancies, including acute myeloid leukemia (AML) and lymphoma.[6][7][8] BET inhibitors can downregulate the expression of anti-apoptotic proteins like BCL2 and MYC.[6][9] The combination is designed to simultaneously inhibit two key survival pathways in cancer cells.
Preclinical Synergy with BETi: Preclinical studies with other BET inhibitors have demonstrated that combination with venetoclax leads to enhanced apoptosis in AML cell lines and patient samples.[6][7] This synergy is often attributed to the BETi-mediated downregulation of MCL-1, a resistance factor for venetoclax.
This compound in Combination with Azacitidine for Myeloid Neoplasms
Rationale: The combination of BET inhibitors with hypomethylating agents like azacitidine is being explored for myelodysplastic syndromes (MDS) and AML.[10][11] The rationale is based on the potential for dual epigenetic modulation to induce apoptosis in leukemic cells. Preclinical studies with other BET inhibitors have shown that this combination can be more effective than either agent alone.[10][11]
Preclinical Synergy with BETi: In vitro studies using other BET inhibitors have shown a synergistic effect with azacitidine in inducing apoptosis in leukemia cell lines.[11] This combination has also been shown to trigger the activation of the DNA damage response pathway.[11]
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To assess the anti-proliferative effects of this compound in combination with another anticancer agent and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines (e.g., U87-MG for glioblastoma, MV-4-11 for AML)
-
Complete cell culture medium
-
This compound (Trotabresib)
-
Combination drug (e.g., Temozolomide, Venetoclax, Azacitidine)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader with luminescence detection capabilities
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with single agents and in combination at various concentration ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each drug alone.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Protein Expression
Objective: To investigate the effect of this compound, alone or in combination, on the expression of key proteins involved in oncogenic signaling and apoptosis (e.g., MYC, BCL2, MGMT).
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-MGMT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of drugs for the specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system. GAPDH or β-actin should be used as a loading control.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a more clinically relevant tumor model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Patient-derived tumor tissue
-
Matrigel
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant small fragments of patient-derived tumor tissue mixed with Matrigel into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, combination drug alone, and combination).
-
Drug Administration: Administer drugs according to the desired schedule and route (e.g., oral gavage for this compound).
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and collect tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI).
Signaling Pathway Diagrams
Conclusion
This compound (trotabresib) shows significant promise as a combination therapy partner for a range of cancers. Its ability to modulate the expression of key oncogenes provides a strong rationale for its use with standard chemotherapy, targeted therapies, and other epigenetic modifiers. The protocols outlined in these notes provide a framework for researchers to further investigate and validate the synergistic potential of this compound in various preclinical models, ultimately paving the way for novel and more effective cancer treatments.
References
- 1. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD4 Inhibition Enhances Azacitidine Efficacy in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRD4 Inhibition Enhances Azacitidine Efficacy in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of a GSPT1 Degrader
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of a GSPT1 (G1 to S phase transition 1) protein degrader. The protocols outlined below are designed to characterize the pharmacological activity and mechanism of action of molecular glue degraders that induce the degradation of GSPT1.
Note on CC-90010: Initial research indicates that this compound is primarily identified as a BET (Bromodomain and Extra-Terminal) inhibitor[1][2][3][4]. The degradation of GSPT1 is characteristic of a different class of molecules known as molecular glue degraders, such as CC-885 and CC-90009, which function through the recruitment of GSPT1 to the CRL4^CRBN^ E3 ubiquitin ligase complex[5][6][7]. This document will proceed with the requested protocols for evaluating a GSPT1 degrader, using the established mechanism of molecular glues as a framework.
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination phase of protein synthesis[5]. Its role in cell cycle regulation and protein translation makes it a compelling target for cancer therapy, particularly in malignancies driven by oncogenes like MYC[5]. Targeted degradation of GSPT1 using molecular glues represents a novel therapeutic strategy. These molecules induce the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1[5][8]. This degradation impairs translation termination, triggers the integrated stress response, and ultimately leads to cancer cell death[9].
Signaling Pathway
The degradation of GSPT1 is initiated by a molecular glue that binds to the CRBN E3 ubiquitin ligase complex. This binding event creates a novel protein interface that allows for the recruitment of GSPT1 as a "neosubstrate". The CRL4^CRBN^ complex then polyubiquitinates GSPT1, marking it for degradation by the 26S proteasome.
Caption: GSPT1 degradation pathway mediated by a molecular glue.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of the GSPT1 degrader on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MOLM-13 for AML, MM.1S for multiple myeloma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
GSPT1 degrader compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the GSPT1 degrader in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the GSPT1 degrader or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) following treatment with the GSPT1 degrader.
Materials:
-
Cancer cell lines
-
GSPT1 degrader compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the GSPT1 degrader at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24-48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for GSPT1 Degradation
This protocol is used to directly measure the reduction in GSPT1 protein levels following treatment.
Materials:
-
Cancer cell lines
-
GSPT1 degrader compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (anti-GSPT1, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Plate cells and treat with the GSPT1 degrader at various concentrations and for different time points (e.g., 4, 8, 24 hours)[5]. Include a vehicle control and a co-treatment with a proteasome inhibitor to confirm proteasome-dependent degradation[5].
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control protein to normalize for protein loading.
-
Quantify the band intensities to determine the extent of GSPT1 degradation.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the in vitro efficacy of a GSPT1 degrader.
Caption: Experimental workflow for in vitro GSPT1 degrader evaluation.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cell Viability (IC50 Values)
| Cell Line | GSPT1 Degrader IC50 (nM) |
| MOLM-13 | [Insert Value] |
| MM.1S | [Insert Value] |
| [Other Cell Line] | [Insert Value] |
Table 2: Apoptosis Induction
| Treatment | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| GSPT1 Degrader | 1x IC50 | [Insert Value] | [Insert Value] |
| GSPT1 Degrader | 10x IC50 | [Insert Value] | [Insert Value] |
Table 3: GSPT1 Protein Degradation (DC50 and Dmax)
| Cell Line | Time Point (hours) | DC50 (nM) | Dmax (%) |
| MOLM-13 | 24 | [Insert Value] | [Insert Value] |
| MM.1S | 24 | [Insert Value] | [Insert Value] |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CC-90010 Precipitation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with CC-90010 in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can stem from several factors, broadly categorized as issues related to the compound's solubility and interactions with the media components, or problems with the culture media itself.
-
Compound-Related Precipitation:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": When a concentrated stock of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous media, the compound can crash out of solution.[1]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final culture medium.[2]
-
-
Media-Related Precipitation:
-
Temperature Fluctuations: Repeated freeze-thaw cycles or warming and cooling of the media can cause salts and proteins to precipitate, which can act as nucleation sites for compound precipitation.[3]
-
pH Instability: Changes in the media's pH, often due to cellular metabolism, can alter the solubility of this compound and other media components.[4]
-
Interaction with Media Components: High concentrations of certain ions, such as calcium and phosphate (B84403), in the media can sometimes contribute to drug precipitation.[2]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all solutes, potentially leading to the precipitation of both media components and the compound.[4]
-
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to the cell culture medium. What should I do?
This is a common issue known as "solvent shock."[2] The key is to avoid creating localized high concentrations of the compound and DMSO.
-
Optimize the Dilution Process: Instead of adding the concentrated DMSO stock directly to the bulk of your media, perform a serial dilution. A stepwise dilution allows for a more gradual decrease in the solvent concentration, which can help keep the compound in solution.[4]
-
Pre-warm the Media: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.[2]
-
Rapid Mixing: Add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and even distribution.[4]
Q3: Can the final concentration of DMSO in my experiment affect this compound solubility?
Yes, the final DMSO concentration is a critical factor. While DMSO is an excellent solvent for this compound, its concentration is limited by its toxicity to cells.
Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[2][5] A higher, yet non-toxic, final DMSO concentration can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[4]
Q4: Are there any supplements I can add to my media to improve this compound solubility?
-
Serum: If your experimental design allows, using a serum-containing medium can be beneficial. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4]
-
Solubility Enhancers: For serum-free conditions, the use of cyclodextrins can be considered. These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[4]
Q5: Could the type of cell culture medium I am using contribute to the precipitation?
While less common, interactions with specific media components can occur. Some media formulations have high concentrations of salts like calcium and phosphate which can potentially interact with the compound.[2] If you consistently experience precipitation, you might consider trying a different media formulation with a lower concentration of these ions.
Troubleshooting Workflows and Experimental Protocols
Visualizing the Troubleshooting Process
The following diagram outlines a systematic approach to troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, low-binding tubes and store at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution of this compound into Cell Culture Media
This protocol is designed to minimize "solvent shock."
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed media. For example, add 2 µL of a 10 mM stock to 98 µL of media to create a 200 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your final culture volume to achieve the desired working concentration.
-
Mixing: Gently swirl the culture vessel immediately after adding the intermediate dilution to ensure rapid and uniform mixing.
Protocol 3: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a series of media containing different concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%).
-
Treatment: Replace the existing media with the media containing the DMSO dilution series. Include a "no DMSO" control.
-
Incubation: Incubate the plate for a period equivalent to your planned this compound treatment duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or resazurin-based assay.
-
Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability.
Data Presentation
The solubility of this compound can be influenced by various factors. The following table provides illustrative data on how different conditions might affect the solubility of a hydrophobic compound like this compound in RPMI-1640 medium.
| Condition | Final DMSO Concentration (%) | Serum Presence | pH | Visual Observation of Precipitation (at 10 µM) |
| 1 | 0.1 | Absent | 7.4 | Moderate Precipitation |
| 2 | 0.5 | Absent | 7.4 | Minimal to No Precipitation |
| 3 | 0.1 | 10% FBS | 7.4 | No Precipitation |
| 4 | 0.5 | 10% FBS | 7.4 | No Precipitation |
| 5 | 0.1 | Absent | 7.0 | Moderate to High Precipitation |
| 6 | 0.1 | Absent | 7.8 | Moderate Precipitation |
Note: This data is illustrative and intended for guidance. Actual results may vary.
Visualizing Mechanisms
Mechanism of DMSO-Induced Precipitation
Caption: "Solvent shock" leading to this compound precipitation.
Role of Serum Proteins in Stabilizing this compound
Caption: Serum proteins can bind to this compound, increasing its solubility.
References
Technical Support Center: Optimizing CC-90010 Concentration for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the BET (Bromodomain and Extra-terminal) inhibitor, CC-90010 (also known as Trotabresib).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and orally active small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, a key step in the transcriptional activation of certain genes.[1] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[1] A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of cell proliferation in many cancers.[2]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: A good starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on available data, the IC50 for this compound in diffuse midline glioma cells ranges from 0.6 to 7 µM.[3] Therefore, a concentration range of 0.1 to 10 µM is a reasonable starting point for most cancer cell lines.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[4][5] For in vitro experiments, prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Q4: What are the known on-target effects of this compound that I should monitor?
A4: The primary on-target effect of this compound is the downregulation of BET target genes, most notably c-Myc.[6] This leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis.[7][8] Therefore, you should monitor for changes in cell proliferation, cell cycle distribution, and markers of apoptosis. In clinical studies, common treatment-related adverse events include thrombocytopenia, anemia, and fatigue, reflecting the role of BET proteins in normal hematopoiesis.[9]
Troubleshooting Guide
Below are some common issues that researchers may encounter during their experiments with this compound, along with potential causes and suggested solutions.
Issue 1: No or Weak Anti-proliferative Effect Observed
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific cell line. |
| Incorrect Drug Handling/Storage | Ensure the this compound stock solution was prepared correctly in anhydrous DMSO and stored properly at -20°C or -80°C in single-use aliquots. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Some cell lines may be intrinsically resistant to BET inhibitors. Confirm the expression of BET proteins (BRD2, BRD3, BRD4) in your cell line via Western blot. Consider testing a panel of different cell lines to find a sensitive model. |
| Short Treatment Duration | The effects of BET inhibitors on cell proliferation may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. |
| High Cell Seeding Density | Overly confluent cells may be less sensitive to treatment. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and gently rock the plate to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can lead to increased drug concentration and variability. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting of this compound | Use calibrated pipettes and ensure complete mixing of the drug in the media before adding it to the cells. |
| Precipitation of this compound | Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, try preparing fresh dilutions or using a different dilution scheme. |
Issue 3: Discrepancy with Published Data
| Possible Cause | Suggested Solution |
| Different Experimental Conditions | Carefully compare your experimental protocol with the published study, paying close attention to cell line passage number, media supplements, treatment duration, and the specific assay used. |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test your cultures for mycoplasma contamination. |
| Different Reagent Sources | The purity and activity of this compound can vary between suppliers. If possible, obtain a sample from the same supplier as the published study or perform a quality control check on your compound. |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. A common concentration range to test is 0, 0.01, 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. Ensure the final DMSO concentration is consistent across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours (or your desired time point) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for c-Myc Downregulation
This protocol is to confirm the on-target effect of this compound by assessing the protein levels of c-Myc.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value and a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-c-Myc antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound treatment.
Troubleshooting Logic for Weak Efficacy
Caption: Troubleshooting workflow for weak this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental issues with BET inhibitors like CC-90010
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor CC-90010 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Trotabresib, is an orally active and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[4] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of target genes.
The primary mechanism of action of this compound involves competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[4] This prevents BET proteins from associating with chromatin, thereby displacing them and disrupting the assembly of transcriptional complexes.[5] A key consequence of this inhibition is the transcriptional downregulation of critical oncogenes, most notably MYC, which plays a central role in cell proliferation, growth, and survival.[4][6]
Q2: What are the most common on-target toxicities associated with BET inhibitors like this compound?
On-target toxicities arise from the inhibition of BET proteins in normal, healthy tissues where they perform essential physiological functions.[5] The most frequently reported on-target toxicities in both preclinical and clinical studies of BET inhibitors are hematological, primarily thrombocytopenia (a low platelet count).[2][3][7] Gastrointestinal issues are also common.[2] These toxicities are considered a class effect of pan-BET inhibitors and are a significant consideration in determining the therapeutic window and dosing schedule.[7]
Q3: Can BET inhibitors exhibit off-target effects?
While many BET inhibitors are highly selective for the BET family of proteins, they can exhibit off-target binding to other bromodomain-containing proteins, especially at higher concentrations.[5] It is crucial to use the lowest effective concentration of the inhibitor to minimize these off-target interactions. To confirm that an observed phenotype is due to on-target BET inhibition, it is essential to include appropriate controls in your experiments, such as an inactive enantiomer if available (e.g., (-)-JQ1 as a control for JQ1).[5]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[8] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
For in vivo experiments in mice, a working solution can be prepared by diluting the DMSO stock solution in a vehicle such as corn oil or a formulation containing PEG300, Tween80, and water.[8] It is recommended to prepare these working solutions fresh on the day of use.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected IC50 Values
Question: My IC50 values for this compound vary significantly between experiments, or they are not consistent with published data. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[9] Here is a systematic approach to troubleshooting this problem:
-
Cell-Related Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are obtained from a reputable source and are used within a low passage number range. Genetic drift can occur at higher passages, leading to changes in drug sensitivity.[9] Regularly authenticate your cell lines.
-
Cell Health and Confluency: Use only healthy, exponentially growing cells for your assays. Stressed or overly confluent cells can exhibit altered responses to treatment.[9]
-
Seeding Density: Inconsistent cell numbers per well can significantly impact results. Ensure a homogeneous cell suspension before plating and use a consistent and optimized seeding density.[9]
-
-
Compound-Related Factors:
-
Compound Integrity: Ensure the proper storage of your this compound stock solutions (protected from light at -80°C) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Solubility Issues: this compound may precipitate when diluted from a high-concentration DMSO stock into aqueous cell culture medium. To mitigate this, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including the vehicle control.[2]
-
-
Assay-Related Factors:
-
Incubation Time: The duration of drug exposure can significantly influence the apparent IC50 value. Standardize the incubation time across all experiments.
-
Assay Endpoint: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for trypan blue). A compound may affect these endpoints differently, leading to varying IC50 values.[9]
-
Data Analysis: Use a consistent non-linear regression model to fit your dose-response curves and calculate the IC50 values.[9]
-
Issue 2: High Levels of Cytotoxicity in Non-Cancerous Cell Lines
Question: this compound is showing significant toxicity in my normal (non-transformed) cell lines, making it difficult to study its specific anti-cancer effects. How can I address this?
Answer: High cytotoxicity in normal cells is a known challenge with pan-BET inhibitors due to their on-target effects in healthy tissues.[5] Consider the following strategies:
-
Dose-Response Optimization: Perform a careful dose-response study to identify the optimal concentration that inhibits the target pathway in your cancer cells with minimal toxicity to normal cells.[5]
-
Exposure Duration: Evaluate whether a shorter exposure time is sufficient to observe your desired phenotype. Continuous, long-term exposure is more likely to induce toxicity.[5]
-
Selective Inhibitors: If your experimental question allows, consider using a more selective BET inhibitor that targets a specific bromodomain (BD1 or BD2) or a specific BET family member, which may have a more favorable toxicity profile.
Issue 3: Development of Drug Resistance in Cell Culture
Question: My cells initially responded to this compound, but they have started to grow again after prolonged treatment. What are the potential mechanisms of resistance?
Answer: Acquired resistance to BET inhibitors is a significant challenge and can occur through various mechanisms:[1][10]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the transcriptional blockade imposed by BET inhibitors. The Wnt/β-catenin and NF-κB pathways have been implicated in resistance to BET inhibitors.[1] Investigating the activation of these pathways in your resistant cells may provide insights.
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Changes in BET Protein Expression: Increased expression or stabilization of the BRD4 protein can lead to resistance.[10]
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Kinome Reprogramming: Alterations in the activity of various kinases can contribute to resistance by providing alternative pro-survival signals.[10]
To investigate resistance, you can compare the gene expression profiles and signaling pathway activation states of your resistant cells to the parental, sensitive cells.
Quantitative Data
Table 1: In Vitro Potency of this compound in a Glioblastoma Cell Line
| Cell Line | IC50 (µM) | Reference |
| Glioblastoma Cells | Data not publicly available in a comprehensive panel. Antiproliferative activity has been noted.[4] | [4] |
Table 2: Preclinical and Clinical Observations of this compound
| Parameter | Observation | Reference |
| Preclinical Activity | Significant antiproliferative activity in glioblastoma cells and patient-derived xenograft (PDX) models.[4] | [4] |
| Penetrates the blood-brain barrier in preclinical models.[4][11] | [4][11] | |
| Clinical Safety | Generally well-tolerated in a Phase I study of patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[2][3] | [2][3] |
| Common Adverse Events | Thrombocytopenia (most common Grade 3/4 treatment-related adverse event), anemia, and fatigue.[2][3] | [2][3] |
Key Experimental Protocols
Protocol 1: Western Blot for MYC and HEXIM1 Downstream of BET Inhibition
Principle: Western blotting is used to detect changes in the protein levels of MYC, a key downstream target suppressed by BET inhibitors, and HEXIM1, a pharmacodynamic marker of BET inhibitor activity.[6][12]
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for MYC or HEXIM1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities to determine the relative change in protein expression.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., BRD4) remaining at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action of BET inhibitors like this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity Profiling of Bromodomain PROTACs Using Chemical Inducers of Proximity DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of CC-90010 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BET (Bromodomain and Extra-terminal domain) inhibitor, CC-90010 (Trotabresib). The focus of this guide is to help researchers identify and mitigate potential off-target effects to ensure the validity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent, orally available, and reversible small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and transcription factors. By competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, this compound displaces them from chromatin. This prevents the recruitment of transcriptional machinery, leading to the suppression of specific gene expression, most notably key oncogenes like MYC.[2][3]
Q2: What are the common on-target toxicities observed with pan-BET inhibitors like this compound, and how do they relate to the mechanism of action?
A2: On-target toxicities arise from the inhibition of BET proteins in normal, healthy tissues where they are essential for physiological functions. The most frequently reported on-target toxicity for BET inhibitors is thrombocytopenia (low platelet count).[1][4][5] This is because BET proteins, particularly BRD4, are crucial for the function of the transcription factor GATA1, which is a master regulator of megakaryocyte differentiation and platelet production.[6] Inhibition of BET proteins disrupts GATA1-mediated transcription, leading to impaired platelet formation.[6]
Q3: Can this compound have off-target effects on proteins other than the BET family?
A3: While potent pan-BET inhibitors are generally selective for the BET family, they may exhibit off-target binding at higher concentrations. Due to structural similarities in bromodomains, potential off-targets can include other bromodomain-containing proteins, such as CREB-binding protein (CREBBP) and p300. It is critical for researchers to use the lowest effective concentration of this compound in their experiments to minimize the risk of these off-target interactions.
Q4: How can I be confident that my observed experimental phenotype is a result of on-target BET inhibition by this compound?
A4: Confirming on-target activity is crucial. This can be achieved through a combination of rigorous experimental controls and validation assays. Key strategies include:
-
Dose-Response Analysis: Perform a thorough dose-response curve to identify the lowest concentration of this compound that produces the desired phenotype.
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended BET protein targets within the cell.
-
Genetic Validation: Employ genetic tools such as CRISPR-Cas9 to knock out the target protein (e.g., BRD4). The resulting phenotype should mimic the effect of this compound treatment. A lack of response to this compound in the knockout cells strongly supports an on-target mechanism.
-
Downstream Pathway Analysis: Confirm that the observed phenotype is accompanied by the expected molecular changes, such as the downregulation of known BET target genes (e.g., MYC) using methods like qRT-PCR or Western blotting.
Q5: Are there inactive enantiomers or negative control compounds available for this compound?
A5: The use of an inactive enantiomer is a powerful control to distinguish on-target from off-target effects. For the well-characterized BET inhibitor JQ1, its inactive enantiomer, (-)-JQ1, is commercially available and serves this purpose. While a specific inactive version of this compound is not widely reported for research use, employing structurally dissimilar BET inhibitors that produce the same phenotype can provide additional evidence for an on-target effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| 1. Unexpected or contradictory phenotype observed. | 1. Off-target effect: The observed phenotype may be due to this compound interacting with unintended proteins. 2. On-target, but context-specific effect: The role of BET proteins can be highly dependent on the specific cell line and its unique genetic and epigenetic landscape. | 1. Confirm Target Engagement: Perform a CETSA experiment to verify that this compound is binding to BET proteins at the concentration used. 2. Perform Genetic Validation: Use CRISPR-Cas9 to knock out BRD4. If the phenotype is not replicated, it is likely an off-target effect. 3. Titrate the Inhibitor: Conduct a dose-response experiment and use the lowest effective concentration to minimize off-target binding. 4. Analyze Downstream Targets: Check for modulation of known BET target genes like MYC via qRT-PCR or Western blot. |
| 2. High cytotoxicity in both cancer and normal cell lines. | 1. Concentration too high: Pan-BET inhibition can be toxic to normal cells, which also rely on BET protein function. 2. Prolonged exposure: Continuous, long-term exposure can exacerbate on-target toxicities. | 1. Optimize Concentration: Determine the IC50 value for your specific cell line and use concentrations at or slightly above this value for phenotypic assays. 2. Time-Course Experiment: Assess whether a shorter exposure time is sufficient to observe the desired on-target molecular effects (e.g., MYC suppression) before widespread toxicity occurs. 3. Distinguish Cytotoxicity from Anti-proliferative Effects: Use assays that measure cell death (e.g., Annexin V staining) in parallel with proliferation assays. |
| 3. Inconsistent results between experiments. | 1. Compound Instability: Improper storage or handling of this compound can lead to degradation. 2. Cell Culture Variability: Differences in cell density, passage number, or media composition can alter cellular responses. 3. Assay Timing: The kinetics of transcriptional inhibition and subsequent phenotypic changes may vary. | 1. Proper Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO, aliquot into single-use volumes, and store at -80°C. 2. Standardize Cell Culture: Maintain consistent and documented cell culture practices. 3. Optimize Assay Timing: Perform a time-course experiment to identify the optimal endpoint for your specific assay. For example, MYC downregulation can be observed within hours, while effects on cell viability may take 48-72 hours. |
Data Presentation
Inhibitor Selectivity Profile
| Target Protein | Assay Type | IC50 / Kd (nM) | Reference |
| BRD4 (BD1) | IC50 (AlphaScreen) | 77 | [7] |
| BRD4 (BD2) | IC50 (AlphaScreen) | 33 | [7] |
| BRD2 (BD1) | IC50 | 17.7 | [8] |
| BRD3 (BD1) | Kd | 59.5 | [8] |
| BRD3 (BD2) | Kd | 82 | [8] |
| BRDT (BD1) | Kd | 190 | [8] |
| CREBBP | IC50 | 12,942 | [8] |
Note: This data is for (+)-JQ1 and serves as an illustrative example of pan-BET inhibitor selectivity.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Cell Harvest: Wash cells with ice-cold PBS and resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by immediate cooling on ice.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein pellet.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., BRD4) using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control confirms target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Target Displacement
Principle: ChIP-seq is used to identify the genomic regions where a protein of interest is bound. By treating cells with this compound, this protocol can demonstrate the displacement of BET proteins from their target gene promoters and enhancers.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control for a predetermined time (e.g., 1-4 hours). Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling. A significant reduction in the number and intensity of BRD4 peaks at known target loci (e.g., the MYC enhancer) in the this compound-treated sample compared to the control demonstrates target displacement from chromatin.
CRISPR-Cas9 Mediated Knockout for Phenotypic Validation
Principle: Genetically knocking out the target protein (e.g., BRD4) provides the most definitive validation that an observed phenotype is on-target. If the cellular phenotype of BRD4 knockout matches the phenotype of this compound treatment, it strongly supports a specific on-target mechanism.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to an early exon of the BRD4 gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection: Transfect the target cell line with the BRD4-gRNA-Cas9 plasmid or control plasmid.
-
Single-Cell Cloning: After transfection, isolate single cells via fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to generate clonal populations.
-
Clone Expansion and Validation: Expand the single-cell clones and screen for BRD4 knockout by Western blot to confirm the absence of the BRD4 protein. Sequence the genomic DNA at the target locus to verify the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Phenotypic Assay: Treat the validated BRD4 knockout and control cell lines with this compound. Assess the phenotypic response (e.g., cell viability, proliferation, apoptosis). A lack of response or a significantly blunted response to this compound in the knockout cells compared to the control cells confirms the on-target effect.
Visualizations
References
- 1. BET inhibitor trotabresib in heavily pretreated patients with solid tumors and diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brd4 Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genemedi.net [genemedi.net]
- 7. selleckchem.com [selleckchem.com]
- 8. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
Technical Support Center: Managing CC-90010 Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the BET (Bromodomain and Extra-Terminal) inhibitor, CC-90010 (Trotabresib), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and reversible small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, playing a crucial role in regulating the transcription of key oncogenes, including c-Myc.[1][3] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of oncogenic transcriptional programs.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to BET inhibitors like this compound can arise through various mechanisms, broadly categorized as:
-
Target-Related Alterations: While gatekeeper mutations in the bromodomains of BET proteins are not commonly reported, alterations that increase BRD4 protein stability can contribute to resistance.[4][5] This can occur through mutations in the SPOP gene, which is involved in BRD4 degradation, or decreased activity of the PP2A phosphatase, leading to BRD4 hyper-phosphorylation and stabilization.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of BET-dependent transcription. Key pathways implicated in BET inhibitor resistance include:
-
Wnt/β-catenin Signaling: Increased Wnt/β-catenin signaling has been shown to restore the expression of key target genes like MYC in the presence of BET inhibitors.[6][7]
-
MAPK/ERK Pathway: Activation of the MAPK/ERK pathway can confer intrinsic resistance to BET inhibitors.[8]
-
PI3K/AKT/mTOR Pathway: Upregulation of the PI3K/AKT/mTOR pathway is another mechanism of adaptive resistance.
-
-
Chromatin Remodeling and Transcriptional Reprogramming: Resistant cells can exhibit widespread changes in their epigenetic landscape, leading to the activation of alternative transcriptional programs that promote survival and proliferation, independent of the original oncogenic drivers.[9]
-
Drug Efflux: Although not the most common mechanism for this class of drugs, overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, could potentially contribute to reduced intracellular concentrations of this compound.
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[10]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in our long-term cell culture.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental line. A rightward shift in the dose-response curve and a significantly higher IC50 value will confirm resistance.
-
-
Investigate Potential Mechanisms:
-
Western Blot Analysis:
-
Assess the protein levels of BRD4 and its downstream target, c-Myc. In some resistance models, c-Myc expression is maintained despite BET inhibition.[6]
-
Probe for key components of bypass pathways, such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), to check for their activation.
-
-
Co-Immunoprecipitation (Co-IP):
-
Investigate the interaction between BRD4 and other proteins. In some resistant cells, BRD4 remains associated with transcriptional machinery in a bromodomain-independent manner.[4]
-
-
Gene Expression Analysis (RT-qPCR or RNA-seq):
-
Analyze the expression of genes associated with Wnt, MAPK, and PI3K/AKT signaling pathways.
-
-
Caption: Workflow for generating a drug-resistant cell line.
Methodology:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
-
Initial Culture: Begin by culturing the cells in a medium containing this compound at a sub-lethal concentration (e.g., IC20-IC30).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound. This is typically done in a stepwise manner, allowing the cells to recover and resume growth at each new concentration.
-
Maintenance: Continue this process over several months until the cells can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterization: Once a resistant population is established, perform a new IC50 determination to quantify the degree of resistance. The resistant cell line should then be further characterized to understand the underlying resistance mechanisms.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound. [2][6] Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for BRD4 and c-Myc
This protocol is to assess the protein levels of BRD4 and its key downstream target, c-Myc, following this compound treatment. [11] Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRD4 and c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 4: Co-Immunoprecipitation (Co-IP) for BRD4 Interactions
This protocol is for investigating changes in BRD4 protein-protein interactions in resistant cells. [12][13] Methodology:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for BRD4 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners.
Signaling Pathways in this compound Action and Resistance
Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound's mechanism of action.
Bypass Signaling Pathways in this compound Resistance
Caption: Upregulation of bypass signaling pathways in this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of predicted synergistic multi-target therapies in glioblastoma identifies new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Adjusting CC-90010 treatment duration for optimal response
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CC-90010 (Trotabresib), a potent and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental design and treatment duration for the best possible response.
Frequently Asked Questions (FAQs)
Q1: Is this compound a Cereblon E3 Ligase Modulator (CELMoD)?
No, this is a common point of confusion. This compound (also known as Trotabresib) is a BET inhibitor .[1] It functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which prevents their interaction with acetylated histones and transcription factors.[1] This mechanism is distinct from that of Cereblon E3 Ligase Modulators (CELMoDs), which are small molecules that induce the degradation of specific target proteins by redirecting the Cereblon E3 ubiquitin ligase complex.
Q2: What is the primary mechanism of action for this compound?
This compound is an orally active, reversible, small-molecule inhibitor of the BET family of proteins, with a higher affinity for BRD4.[2] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in cell proliferation and cancer development, including the well-known oncogene MYC.[1][3] By inhibiting BET proteins, this compound disrupts the transcriptional machinery responsible for the expression of these key cancer-driving genes.[4]
Q3: What is a typical starting point for treatment duration in in vitro experiments?
The optimal treatment duration for this compound is highly dependent on the cell line and the specific experimental endpoint. Based on preclinical studies of BET inhibitors, a typical starting point for in vitro experiments could range from 24 to 72 hours.[5][6] For initial range-finding experiments, a 72-hour incubation period is often used to determine the IC50 value for cell viability.[6] To assess the kinetics of target engagement and downstream effects, a time-course experiment with multiple time points (e.g., 4, 8, 16, 24, 48, and 72 hours) is recommended.[7]
Q4: How can I determine the optimal treatment duration for my specific cell line?
Determining the optimal treatment duration requires a systematic approach involving a time-course experiment. This experiment should assess multiple parameters at various time points following this compound treatment. Key readouts include:
-
Cell Viability/Proliferation: To determine the onset and maximal effect on cell growth.
-
Target Engagement: To confirm that this compound is binding to its intended targets (BET proteins).
-
Downstream Pathway Modulation: To measure the effect on the expression of key downstream targets, such as the reduction of c-Myc protein and mRNA levels.[5]
Q5: What are some key pharmacodynamic markers to monitor for this compound activity?
In clinical studies, modulation of CCR1 and HEXIM1 mRNA levels in the blood has been used as a pharmacodynamic marker of target engagement for Trotabresib.[8] A decrease in CCR1 mRNA and an increase in HEXIM1 mRNA indicate BET inhibitor activity.[8] In a laboratory setting, the most direct and widely used marker for the activity of BET inhibitors like this compound is the downregulation of MYC gene expression, which can be measured at both the mRNA and protein levels.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect on cell viability. | Cell line is intrinsically resistant. | Screen a panel of cell lines to identify a sensitive model. Assess the baseline expression levels of BET proteins (BRD2, BRD3, BRD4). |
| Suboptimal treatment duration. | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for your cell line. | |
| Incorrect drug concentration. | Perform a dose-response experiment with a broad range of concentrations to determine the IC50 value. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell numbers are plated for each experiment, as this can significantly impact growth rates and drug response. |
| Drug instability. | Prepare fresh drug dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Toxicity observed in control (DMSO-treated) cells. | High DMSO concentration. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). |
| No downregulation of c-Myc protein despite an effect on viability. | Timing of measurement is not optimal. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to capture the kinetics of c-Myc protein downregulation, which may be an early event. |
| Issues with Western blot protocol. | Optimize your Western blot protocol, including antibody concentrations and incubation times. Ensure equal protein loading by normalizing to a loading control like GAPDH or β-actin. |
Data Presentation
Table 1: Preclinical Activity of this compound (Trotabresib) in Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) | Reference |
| Acute Myeloid Leukemia (AML) | 0.02 ± 0.006 | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.10 ± 0.31 | [2] |
| Glioblastoma | 0.98 ± 1.06 | [2] |
Table 2: Clinical Dosing Schedules for this compound (Trotabresib) from Phase I Study (NCT03220347)
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Reference |
| 2 days on / 5 days off (weekly) | 15 mg | - | [9] |
| 3 days on / 11 days off (biweekly) | 30 mg | - | [9] |
| 4 days on / 24 days off (monthly) | 45 mg | 45 mg | [9] |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol outlines a general method for determining the effect of this compound on cell viability over time using a resazurin-based assay. Other methods such as MTT or ATP-based assays (e.g., CellTiter-Glo®) can also be used.[10][11][12]
Materials:
-
Cancer cell line of interest
-
This compound (Trotabresib)
-
96-well cell culture plates
-
Complete cell culture medium
-
DMSO
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.1%.
-
Treatment: Remove the medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).
-
Viability Assessment: At the end of each time point, add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to visualize the time-dependent effect of this compound.
Protocol 2: Western Blot for BRD4 and c-Myc Downregulation
This protocol is for assessing the protein levels of BRD4 and its downstream target c-Myc following treatment with this compound.[3][5][7]
Materials:
-
6-well cell culture plates
-
This compound (Trotabresib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against BRD4, c-Myc, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in BRD4 and c-Myc protein levels over time.
Visualizations
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for Proteins Modulated by CC-90010
Welcome to the technical support center for researchers utilizing CC-90010. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your western blot experiments for proteins affected by this BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which proteins are affected by its activity?
This compound, also known as Trotabresib, is a potent, orally available, and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] As epigenetic readers, BET proteins play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers.
This compound functions by competitively binding to the bromodomains of BET proteins, thereby preventing their association with chromatin. This leads to the downregulation of key oncogenes and cell cycle regulators. One of the most well-characterized downstream targets of BET inhibitors is the proto-oncogene c-myc.[2][3] Therefore, treatment with this compound is expected to decrease the expression of proteins such as BRD4 and c-myc.
Q2: I have treated my cells with this compound, but I don't see a decrease in my target protein levels by western blot. What are the possible reasons?
Several factors could contribute to the lack of an observable decrease in your target protein levels. These can be broadly categorized into issues with the drug treatment, sample preparation, or the western blot procedure itself.
-
Drug Activity and Treatment Conditions: Ensure that the this compound used is active and that the treatment duration and concentration are appropriate for your cell line to observe a biological effect.
-
Suboptimal Protein Extraction: Inefficient lysis or protein degradation during sample preparation can lead to inconsistent results.
-
Western Blot Technical Issues: Problems with protein transfer, antibody concentrations, or blocking can all mask the expected biological changes.
The following troubleshooting guides provide a more in-depth approach to resolving these issues.
Troubleshooting Guides
Issue 1: Weak or No Signal for Target Protein
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Loading | Determine the total protein concentration of your lysates using a BCA or Bradford assay and ensure you are loading a sufficient and equal amount of protein for each sample. |
| Low Target Protein Abundance | Increase the amount of total protein loaded per lane. For very low abundance proteins, consider immunoprecipitation to enrich for your target protein before western blotting. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins (>150 kDa), optimize transfer time and buffer composition (e.g., reduce methanol (B129727) concentration). For small proteins (<20 kDa), use a membrane with a smaller pore size (0.2 µm) and be careful not to over-transfer.[4][5] |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[6][7] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[8] |
Issue 2: High Background on the Western Blot
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[8][9] Try further diluting your antibodies. |
| Inadequate Blocking | Insufficient blocking can result in the antibody binding non-specifically to the membrane. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phosphorylated proteins, BSA is recommended as milk contains phosphoproteins that can increase background.[4][9] |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[9][10] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in buffers can cause high background.[10] |
Issue 3: Unexpected or Non-Specific Bands
| Possible Cause | Troubleshooting Step |
| Antibody Non-Specificity | The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data. Consider using a different, more specific antibody. |
| Protein Degradation | Protease activity during sample preparation can lead to the appearance of lower molecular weight bands. Always work on ice and add protease inhibitors to your lysis buffer.[8] |
| Post-Translational Modifications | Modifications such as phosphorylation or ubiquitination can cause proteins to migrate at a different molecular weight than predicted.[9] |
| Splice Variants | Your target protein may exist as multiple splice variants, leading to the detection of more than one band.[9] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line Type | IC50 (µM) |
| Acute Myeloid Leukemia (AML) | 0.02 ± 0.006 |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.10 ± 0.31 |
| Glioblastoma | 0.98 ± 1.06 |
| Data derived from preclinical studies.[1] |
Experimental Protocols
Standard Western Blot Protocol for Detecting Proteins Affected by this compound
-
Cell Lysis:
-
After treating cells with this compound or vehicle control (e.g., DMSO), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto an appropriate percentage SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. For proteins like BRD4 (~150-200 kDa), a wet transfer overnight at 4°C is recommended. For smaller proteins like c-myc (~62 kDa), a semi-dry transfer for 1-2 hours can be sufficient.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-myc) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or vinculin).
-
Visualizations
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Western blot optimization | Abcam [abcam.com]
- 5. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting poor cell viability after CC-90010 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor, CC-90010. The following information is designed to help address common issues, particularly poor cell viability, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their association with chromatin, leading to the downregulation of key oncogenes, most notably c-MYC.[1] This inhibition of oncogenic transcription results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in susceptible cancer cell lines.
Q2: What are the expected in vitro effects of this compound on cancer cells?
A2: The primary in vitro effects of this compound are anti-proliferative and cytotoxic. Treatment of sensitive cancer cell lines with this compound is expected to lead to a dose-dependent decrease in cell viability. Mechanistically, this is often associated with an arrest of the cell cycle in the G1 phase and the induction of apoptosis.
Q3: In which concentration range is this compound typically effective in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell line. As a general guideline, BET inhibitors are often effective in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Troubleshooting Guide: Poor Cell Viability
Poor cell viability following treatment with this compound can be due to a variety of factors, ranging from on-target cytotoxicity to experimental artifacts. This guide will help you systematically troubleshoot unexpected levels of cell death in your experiments.
Issue 1: Observed cell toxicity is much higher than anticipated, even at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Explanation: Some cancer cell lines are exceptionally dependent on the signaling pathways regulated by BET proteins for their survival. In such cases, even low concentrations of this compound can lead to a potent cytotoxic effect.
-
Solution:
-
Perform a thorough dose-response analysis: Use a wide range of concentrations, starting from the low nanomolar range, to accurately determine the IC50 for your specific cell line.
-
Reduce exposure time: Consider shorter incubation periods with this compound to mitigate overwhelming toxicity while still observing the desired biological effects.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Explanation: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). High final concentrations of the solvent in the cell culture medium can be toxic to cells.
-
Solution:
-
Maintain a low final solvent concentration: As a general rule, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.
-
Include a vehicle control: Always treat a set of cells with the same final concentration of the solvent (e.g., DMSO) without this compound. This will allow you to distinguish between solvent-induced toxicity and the specific effects of the inhibitor.
-
-
-
Possible Cause 3: Suboptimal Cell Culture Conditions.
-
Explanation: Cells that are unhealthy or stressed before treatment may be more susceptible to the effects of this compound.
-
Solution:
-
Ensure optimal cell health: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Avoid using cultures that are overly confluent or too sparse.
-
Standardize cell seeding: Ensure a consistent cell seeding density across all wells and experiments to improve reproducibility.
-
-
Issue 2: How can I differentiate between on-target cytotoxicity and off-target effects?
-
Possible Cause: At higher concentrations, small molecule inhibitors may interact with unintended targets, leading to off-target toxicity.
-
Solution:
-
Analyze downstream markers: Confirm on-target activity by measuring the expression of known BET target genes, such as c-MYC, at various concentrations of this compound. A clear dose-response relationship in the suppression of these markers at non-toxic to moderately toxic concentrations would support an on-target effect.
-
Use a structurally unrelated BET inhibitor: Comparing the effects of this compound with another BET inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to BET inhibition. Consistent results across different inhibitors suggest an on-target effect.
-
-
Data Presentation
Table 1: Reported In Vitro Concentrations and IC50 Values for this compound and Other BET Inhibitors
| Inhibitor | Cell Line(s) | Cancer Type | Reported Concentration/IC50 | Reference |
| This compound | Diffuse Midline Glioma (DIPGXIII, HSJD-DIPG007, SU-DIPGVI, RA055, VUMC-DIPG10) | Glioma | IC50: 0.6-7 µM | [2] |
| JQ1 (Pan-BET) | Kasumi-1, SKNO-1 | Acute Myeloid Leukemia | 250 nM | |
| JQ1 (Pan-BET) | MOLM13, MV4-11 | Acute Myeloid Leukemia | 500 nM | |
| JQ1 (Pan-BET) | Huh7, HepG2 | Hepatocellular Carcinoma | 5 µM | [3] |
| OTX015 (Pan-BET) | Huh7, HepG2 | Hepatocellular Carcinoma | 5 µM | [3] |
Disclaimer: The optimal concentration of this compound can vary significantly between cell lines. It is essential to perform a dose-response experiment to determine the IC50 for your specific model.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method for determining the effect of this compound on cell viability through the colorimetric MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are >95% viable.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.
-
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound and controls for the specified duration.
-
Harvest the cells (including any floating cells in the supernatant) and transfer them to microcentrifuge tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Poor Cell Viability.
Caption: General Experimental Workflow.
References
Validation & Comparative
Confirming CC-90010 (Trotabresib) Activity: A Comparative Guide for New Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to validating the activity of the BET inhibitor CC-90010 in a novel cell line, with comparative analysis against other BET inhibitors.
This guide provides a structured approach with detailed experimental protocols to confirm the mechanism of action and cellular effects of this compound (Trotabresib), a potent and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By comparing its performance with other known BET inhibitors, researchers can effectively characterize its activity in a new cellular context.
Introduction to this compound and the BET Family
This compound, also known as Trotabresib, is an orally active inhibitor targeting the BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT)[1][2]. These proteins are epigenetic "readers" that play a critical role in regulating gene expression by recognizing and binding to acetylated lysine (B10760008) residues on histones[1][3]. This interaction is crucial for the recruitment of transcriptional machinery to promoters and enhancers, driving the expression of key oncogenes such as MYC[1][3]. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription and subsequent anti-proliferative effects in various cancer models[1][4]. This guide outlines the necessary experiments to verify this activity in a new cell line.
Experimental Workflow for Confirming this compound Activity
A systematic approach is crucial for unequivocally confirming the on-target activity of this compound. The following workflow outlines the key experimental stages, from initial cell viability assessment to direct confirmation of target engagement.
Comparative Analysis of BET Inhibitors
To contextualize the activity of this compound, it is essential to compare its potency with other well-characterized BET inhibitors. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for this comparison.
| Inhibitor | Target(s) | Typical IC50 Range (Cancer Cell Lines) | Reference Compound |
| This compound (Trotabresib) | Pan-BET (BRD2, BRD3, BRD4) | Varies by cell line | N/A |
| (+)-JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | 10 - 500 nM | Positive Control |
| OTX015 (Birabresib) | Pan-BET (BRD2, BRD3, BRD4) | 20 - 400 nM | Alternative |
| (-)-JQ1 | Inactive Enantiomer | > 30 µM | Negative Control |
Table 1: Comparison of this compound with other BET inhibitors. IC50 values are highly cell-line dependent and should be determined empirically.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
New cell line of interest
-
This compound, (+)-JQ1, OTX015, (-)-JQ1
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and other BET inhibitors. Treat cells with a range of concentrations for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis[5][6].
Quantitative Real-Time PCR (qPCR) for MYC Expression
This protocol quantifies the mRNA levels of the key BET target gene, MYC, following treatment with this compound.
Materials:
-
Cells treated with this compound or controls for various time points (e.g., 6, 12, 24 hours)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for different durations.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA according to the manufacturer's protocols.
-
qPCR: Perform qPCR using primers for MYC and the housekeeping gene[7][8].
-
Analysis: Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method. A significant decrease in MYC expression in this compound-treated cells compared to the vehicle control indicates on-target activity[7].
Western Blot for MYC Protein Levels
This method assesses the protein levels of c-Myc, the product of the MYC gene.
Materials:
-
Cells treated as in the qPCR experiment
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against c-Myc and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for c-Myc and the loading control, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities[2]. A reduction in c-Myc protein levels will confirm the transcriptional repression observed by qPCR.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound displaces BRD4 from the MYC promoter or enhancer regions.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (B43269) for cross-linking
-
Lysis and sonication buffers
-
Antibody against BRD4 and a negative control IgG
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
DNA purification kit
-
qPCR primers for the MYC promoter/enhancer and a negative control region
Procedure:
-
Cross-linking and Chromatin Shearing: Cross-link protein-DNA complexes with formaldehyde and shear the chromatin by sonication[9].
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or IgG overnight[1].
-
Immune Complex Capture and Washes: Capture the antibody-chromatin complexes with protein A/G beads and perform stringent washes to remove non-specific binding[1].
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links[9].
-
DNA Purification and qPCR: Purify the DNA and perform qPCR to quantify the enrichment of the MYC promoter/enhancer region[10][11]. A significant reduction in the amount of precipitated MYC DNA in this compound-treated cells compared to the control indicates displacement of BRD4 from this locus[1].
Signaling Pathway of BET Inhibition by this compound
This compound acts by disrupting the interaction between BET proteins and acetylated histones, which is a critical step in the transcriptional activation of key oncogenes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 11. 2.7. Chromatin Immunoprecipitation (ChIP)-PCR [bio-protocol.org]
A Preclinical Comparative Guide: CC-90010 (Trotabresib) vs. OTX015 (Birabresib)
In the landscape of epigenetic modifiers, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics targeting transcriptional dysregulation in cancer. This guide provides a comparative overview of two such inhibitors, CC-90010 (Trotabresib) and OTX015 (Birabresib), based on available preclinical data. It is important to note that a direct head-to-head preclinical study comparing these two agents has not been identified in the public domain. Therefore, the data presented here are compiled from separate studies and should be interpreted with consideration for the varying experimental conditions.
Mechanism of Action
Both this compound and OTX015 are small molecule inhibitors that target the BET family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound and OTX015 disrupt this interaction, leading to the downregulation of target gene transcription and subsequent anti-proliferative effects in cancer cells.[1][2]
The general mechanism of action for BET inhibitors like this compound and OTX015 involves the inhibition of BRD4, which displaces it from chromatin. This leads to the suppression of super-enhancer activity and the downregulation of key oncogenes such as MYC. The reduction in MYC protein levels results in cell cycle arrest and apoptosis in susceptible cancer cells.
In Vitro Performance
OTX015 (Birabresib)
OTX015 has demonstrated broad anti-proliferative activity across a range of hematological and solid tumor cell lines. In a panel of mature B-cell lymphoid tumor cell lines, OTX015 showed a median IC50 of 240 nmol/L.[3] In non-small cell and small cell lung cancer models, sensitive cell lines displayed GI50 values that were generally lower than JQ1, a well-characterized BET inhibitor.[4] Specifically, in some NSCLC cell lines, the GI50 was below 1 µM after 72 hours of exposure.[4] In pediatric ependymoma stem cell models, OTX015 was effective in a dose-dependent manner with a median IC50 of 193 nmol/L.[3]
| Cell Line Type | IC50/GI50 (OTX015) | Reference |
| Mature B-cell Lymphoid Tumors | Median IC50: 240 nM | [3] |
| Pediatric Ependymoma | Median IC50: 193 nM | [3] |
| Non-Small Cell Lung Cancer (sensitive lines) | GI50 < 1 µM (72h) | [4] |
This compound (Trotabresib)
Specific IC50 values for this compound in a broad panel of cell lines are less frequently reported in the available literature, which focuses more on its clinical development. However, preclinical studies have shown that this compound has anti-proliferative activity in glioblastoma patient-derived xenograft (PDX) models, both as a monotherapy and in combination with temozolomide (B1682018).[5] It has also been shown to reduce tumor growth in cell line and xenograft models of glioma and other malignancies.[6][7]
In Vivo Performance
OTX015 (Birabresib)
In vivo studies have demonstrated the anti-tumor activity of OTX015 in various xenograft models. In a diffuse large B-cell lymphoma (DLBCL) model, OTX015 showed anti-proliferative activity.[2] In pediatric ependymoma models, OTX015 significantly improved survival in two out of three orthotopic xenografts.[3] Furthermore, in non-small cell lung cancer models, OTX015 treatment led to the downregulation of stemness markers in vivo.[4]
This compound (Trotabresib)
This compound is an orally active inhibitor.[5] A key preclinical and clinical finding for this compound is its ability to penetrate the blood-brain barrier (BBB). In a "window-of-opportunity" clinical study in patients with high-grade gliomas, trotabresib (B3181968) demonstrated a mean brain tumor tissue to plasma ratio of 0.84, indicating good CNS penetration.[6][7] Preclinical studies in glioblastoma models have shown that this compound has antitumor activity and enhances the effects of temozolomide.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key assays used to evaluate BET inhibitors.
Cell Viability Assay (MTT Assay)
A common method to assess the anti-proliferative effects of compounds is the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis of BET Inhibitors: CC-90010 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic research, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed in vitro comparison of two notable BET inhibitors: CC-90010 (Trotabresib), a novel, reversible, and orally active agent, and JQ1, a well-established tool compound in BET research. This comparison aims to objectively present their performance based on available experimental data to aid researchers in their drug development endeavors.
Mechanism of Action: Targeting Transcriptional Regulation
Both this compound and JQ1 are small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT). By occupying these bromodomains, they displace BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes, most notably MYC. This disruption of transcriptional programs ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Mechanism of Action of BET Inhibitors.
Quantitative In Vitro Efficacy
Direct head-to-head in vitro studies comparing this compound and JQ1 are limited in publicly available literature. The following tables summarize reported half-maximal inhibitory concentration (IC50) values from separate studies. It is important to note that variations in experimental conditions (e.g., cell lines, assay duration) can influence these values, making direct comparisons across different studies challenging.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various | Acute Myeloid Leukemia (AML) | 0.02 ± 0.006 | [1] |
| Various | Diffuse Large B-cell Lymphoma (DLBCL) | 0.10 ± 0.31 | [1] |
| Various | Glioblastoma | 0.98 ± 1.06 | [1] |
| DMG | Diffuse Midline Glioma | 0.6 - 7 | [2] |
Table 2: In Vitro Anti-proliferative Activity of JQ1
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HD-MB03 | Medulloblastoma | 90.3 | [3] |
| NALM-6 | Leukemia | Not specified | [3] |
| NMC 797 | NUT Midline Carcinoma | ~250 (effective concentration) | [2] |
| BxPC3 | Pancreatic Cancer | 3500 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the in vitro efficacy of BET inhibitors.
Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo®)
These assays are fundamental for determining the dose-dependent effect of an inhibitor on cancer cell growth.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor (e.g., this compound or JQ1) or vehicle control (e.g., DMSO) for a specified duration (typically 48-72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then solubilized.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels, indicative of cell viability, is added to each well.
-
-
Signal Detection: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Figure 2: Experimental workflow for cell viability assays.
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)
CETSA is used to confirm direct binding of the inhibitor to its target protein within the cellular context.
-
Cell Treatment: Intact cells are treated with the BET inhibitor or a vehicle control.
-
Heating: Cell suspensions are heated at a range of temperatures. Ligand-bound proteins are generally more stable at higher temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (e.g., BRD4) at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Gene Expression Analysis (e.g., RT-qPCR)
This method is used to assess the downstream effects of BET inhibition on the expression of target genes like MYC.
-
Cell Treatment: Cells are treated with the BET inhibitor at a relevant concentration (e.g., its IC50) for a specific time (e.g., 6-24 hours).
-
RNA Extraction: Total RNA is isolated from the treated and control cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression level of the target gene (MYC) and a housekeeping gene (for normalization) is quantified using specific primers and a qPCR instrument.
-
Data Analysis: The relative change in gene expression in the treated samples is calculated compared to the control.
Comparative Summary and Logical Framework
The selection of a BET inhibitor for a particular research application depends on a variety of factors, including the specific cancer type being investigated and the desired potency.
Figure 3: Logical flow of the comparative analysis.
While JQ1 has been instrumental as a research tool for validating the therapeutic potential of BET inhibition, this compound represents a next-generation inhibitor with oral bioavailability and demonstrated preclinical activity in models of both hematological and solid tumors. The available data suggests that this compound exhibits potent anti-proliferative activity, particularly in hematological malignancies.[1] Further direct comparative studies are warranted to definitively establish the relative in vitro potency of these two compounds. Researchers should consider the specific cellular context and the extensive characterization of JQ1 versus the novel properties of this compound when selecting an inhibitor for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Activity for the BET Inhibitor CC-90010
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90010 (Trotabresib) is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene expression. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating gene transcription. Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.
This compound primarily targets BRD2, BRD3, and BRD4, with a higher affinity for BRD4.[1] Its mechanism of action involves competitive binding to the acetyl-lysine binding pockets of BET bromodomains, which prevents their association with chromatin and leads to the downregulation of key oncogenes such as MYC.[2][3] While the on-target effects of this compound are central to its therapeutic potential, a thorough understanding of its off-target activity is critical for predicting potential side effects and for the development of more selective and safer BET inhibitors.
This guide provides a comparative analysis of the off-target activity of this compound, with a focus on other well-characterized BET inhibitors: JQ1, OTX015, and ABBV-744. Due to the limited publicly available off-target screening data for this compound, this guide will also detail the established experimental protocols for assessing off-target profiles, offering a framework for the evaluation of this and other novel BET inhibitors.
On-Target Activity Profile
The primary targets of this compound and its comparators are the bromodomains of the BET family proteins. The binding affinities of these inhibitors to their intended targets are summarized in the table below.
| Compound | Target | IC50 / Kd | Notes |
| This compound | BRD4 | Mean IC50: 15.0 nM (± 6.6 nM)[1] | Potent, reversible, and orally available BET inhibitor.[1][3] |
| BRD2, BRD3, BRDT | Targets BRD2, BRD3, and BRDT.[1] | ||
| JQ1 | BRD4 (BD1) | Kd: ~50 nM | A well-characterized tool compound for studying BET inhibition. |
| BRD2, BRD3, BRDT | Binds to all BET family members. | ||
| OTX015 | BRD2, BRD3, BRD4 | EC50: 10-19 nM | An orally bioavailable BET inhibitor that has been evaluated in clinical trials. |
| ABBV-744 | BRD4 (BD2) | IC50: 4 nM[4] | A highly selective inhibitor of the second bromodomain (BD2) of BET proteins.[4][5] |
| BRD4 (BD1) | IC50: 2006 nM[4] | Demonstrates over 300-fold selectivity for BD2 over BD1 of BRD4. | |
| BRD2 (BD2) | IC50: 8 nM[4] | ||
| BRD2 (BD1) | IC50: 2449 nM[4] | ||
| BRD3 (BD2) | IC50: 13 nM[4] | ||
| BRD3 (BD1) | IC50: 7501 nM[4] | ||
| BRDT (BD2) | IC50: 19 nM[4] | ||
| BRDT (BD1) | IC50: 1835 nM[4] |
Off-Target Activity Profile: A Comparative Overview
Comprehensive, publicly available off-target screening data for this compound is limited. Preclinical safety pharmacology evaluations have been performed to assess potential cardiovascular and respiratory effects, and toxicology studies have identified the gastrointestinal tract as a potential target of toxicity. However, broad-panel screening results, such as kinome scans or binding assays against a diverse set of protein families, have not been disclosed in the reviewed literature.
In contrast, some off-target information is available for the comparator compounds, providing a basis for understanding the potential off-target landscape of BET inhibitors.
JQ1: While primarily a potent BET inhibitor, JQ1 has been reported to have off-target effects. For instance, it has been shown to interact with the nuclear receptor PXR, a non-BET protein. This interaction was found to be independent of its BET inhibitory activity.
OTX015: As a close analog of JQ1, OTX015 is expected to have a similar off-target profile, though specific comparative data is scarce.
ABBV-744: This compound was designed for high selectivity towards the second bromodomain (BD2) of BET proteins. This selectivity is a key feature aimed at reducing off-target effects and potentially improving the therapeutic index. Reports indicate that ABBV-744 lacked significant activity against a panel of 75 kinases and 22 non-BET bromodomain-containing proteins.[4][5] This suggests a more favorable off-target profile compared to pan-BET inhibitors.
Experimental Protocols for Off-Target Activity Analysis
A thorough assessment of off-target activity is a critical component of preclinical drug development. Several experimental approaches are routinely employed to identify unintended molecular interactions.
Kinase Selectivity Profiling (Kinome Scan)
Kinase inhibitors are a major class of therapeutics, and many small molecules can exhibit off-target effects on kinases. A kinome scan assesses the binding of a compound to a large panel of kinases.
Methodology:
A common method is a competition binding assay. The test compound is incubated with a specific kinase and a known, labeled ligand that binds to the kinase's active site. The ability of the test compound to displace the labeled ligand is measured, and the percentage of inhibition is calculated. This is typically performed at a single high concentration of the test compound for initial screening, followed by dose-response curves for any identified "hits" to determine the inhibition constant (Ki) or IC50.
Broad Panel Selectivity Screening
To assess binding to a wider range of protein classes beyond kinases, broad panel selectivity screening is employed. This typically includes receptors, ion channels, transporters, and other enzymes.
Methodology:
Radioligand binding assays are a common format. The test compound is incubated with a membrane preparation or purified protein that expresses the target of interest, along with a radiolabeled ligand known to bind to that target. The amount of radioligand displaced by the test compound is quantified.
Chemical Proteomics
Chemical proteomics offers an unbiased approach to identify protein targets and off-targets directly in a complex biological sample, such as a cell lysate or even in living cells.
Methodology:
One common workflow involves affinity-based protein profiling. The small molecule of interest is chemically modified to include a reactive group (for covalent capture) and/or a tag (like biotin) for enrichment. This "bait" molecule is incubated with the proteome. The bait and any interacting proteins are then pulled down using an affinity matrix (e.g., streptavidin beads for a biotinylated probe). The enriched proteins are then identified and quantified by mass spectrometry.
Signaling Pathways and Logical Relationships
The primary mechanism of action of BET inhibitors is the disruption of the interaction between BET proteins and acetylated chromatin, leading to the downregulation of target gene expression.
Conclusion
While this compound is a promising BET inhibitor with potent on-target activity, a comprehensive public profile of its off-target interactions is not yet available. Understanding the off-target profile of any therapeutic candidate is paramount for ensuring its safety and efficacy. The comparison with other BET inhibitors, particularly the BD2-selective compound ABBV-744, highlights the ongoing efforts to improve the selectivity of this class of drugs. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of the off-target activities of novel BET inhibitors like this compound. As more data becomes available, a clearer picture of the comparative safety and selectivity of these important therapeutic agents will emerge.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
Using HEXIM1 as a Biomarker for CC-90010 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using Hexamethylene Bisacetamide Inducible 1 (HEXIM1) as a pharmacodynamic biomarker for monitoring target engagement of the BET (Bromodomain and Extra-Terminal) inhibitor, CC-90010 (trotabresib). We will delve into the underlying mechanism, present comparative data with other potential biomarkers, and provide detailed experimental protocols.
Introduction to this compound and the BET Pathway
This compound is an orally active, reversible inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins, particularly BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex to chromatin. This recruitment is essential for the phosphorylation of RNA Polymerase II, which in turn stimulates transcriptional elongation of target genes, including key oncogenes like c-Myc[3][4][5][6]. Dysregulation of BET protein activity is implicated in various cancers, making them a compelling therapeutic target[2][6].
The Role of HEXIM1 in P-TEFb Regulation
HEXIM1 is a key negative regulator of P-TEFb. In conjunction with the 7SK small nuclear RNA (snRNA), HEXIM1 sequesters P-TEFb into a large, inactive ribonucleoprotein complex (7SK snRNP)[7][8]. This sequestration prevents P-TEFb from phosphorylating RNA Polymerase II, thereby inhibiting transcription. The activity of P-TEFb is maintained in a dynamic equilibrium between the active, BRD4-associated state and the inactive, HEXIM1/7SK snRNP-bound state.
Mechanism of HEXIM1 as a Biomarker for this compound
The inhibition of BET proteins by this compound disrupts the interaction between BRD4 and P-TEFb. This displacement of P-TEFb from chromatin leads to its increased availability to be sequestered by HEXIM1 and 7SK snRNA, forming the inactive 7SK snRNP complex. As a compensatory mechanism to maintain cellular homeostasis, the cell upregulates the expression of HEXIM1. This increase in HEXIM1 mRNA and protein levels can be measured and serves as a pharmacodynamic biomarker of BET inhibitor target engagement. Clinical data from a study on glioblastoma has shown a dose-dependent increase in blood HEXIM1 mRNA expression in patients treated with trotabresib (B3181968) (this compound).
Caption: Signaling pathway illustrating this compound mechanism and HEXIM1 upregulation.
Comparison of HEXIM1 with Other Biomarkers
HEXIM1 has emerged as a robust and reliable pharmacodynamic biomarker for BET inhibitor activity across various cancer types and surrogate tissues[9][10][11]. The following table compares HEXIM1 with other potential biomarkers.
| Biomarker | Mechanism of Modulation by BETi | Tissue/Sample Type | Advantages | Disadvantages |
| HEXIM1 mRNA | Upregulation due to release of P-TEFb from BRD4 and subsequent negative feedback. | Whole blood, PBMCs, Tumor tissue, Skin | Robust and consistent response across different cancer types and tissues. Good correlation with drug exposure and anti-tumor activity.[9][11] | Indirect measure of target engagement. |
| c-Myc mRNA/protein | Downregulation due to inhibition of BRD4 at the c-Myc super-enhancer. | Tumor tissue, Hematological cancer cells | Direct measure of downstream pathway inhibition. Well-established role in cancer. | Response is often restricted to hematological malignancies and may not be consistent in solid tumors.[9][10] |
| BRD2 mRNA | Downregulation. | Tumor tissue | Less robust and consistent compared to HEXIM1. | |
| SERPINI1, ZCCHC24, ZMYND8 mRNA | Downregulation. | Tumor tissue, Cancer cell lines | Modulated by various BET inhibitors. | Not consistently modulated in surrogate tissues like blood and skin.[9][10] |
| Phospho-S2 RNA Pol II | Decrease in phosphorylation. | Tumor tissue | Direct measure of P-TEFb kinase activity inhibition. | Requires tissue biopsies; technically more challenging to quantify than mRNA levels. |
| NFE2 and PF4 mRNA | Downregulation in blood. | Whole blood | Potential biomarkers for BET inhibitor-induced thrombocytopenia.[1] | Primarily associated with a specific toxicity rather than general target engagement. |
Experimental Protocols
Quantification of HEXIM1 mRNA in Whole Blood using QuantiGene Plex Assay
This protocol is adapted from a study on the BET inhibitor ABBV-075 and can be applied to this compound studies[9].
1. Sample Collection and Lysis:
-
Collect whole blood samples in PAXgene Blood RNA Tubes.
-
Lyse the red blood cells using a lysis buffer (e.g., RBC Lysis Buffer).
-
Pellet the remaining white blood cells by centrifugation.
-
Lyse the white blood cells using the QuantiGene Plex Assay lysis buffer as per the manufacturer's instructions (Affymetrix).
2. Hybridization:
-
Incubate the cell lysate overnight with a probe set containing capture beads, capture extenders, label extenders, and blocking probes for HEXIM1 and housekeeping genes (e.g., B2M and HPRT1).
3. Signal Amplification:
-
Wash the samples to remove unbound probes.
-
Add the pre-amplifier solution and incubate.
-
Add the amplifier solution and incubate.
-
Add the label probe (streptavidin-phycoerythrin) and incubate.
4. Detection:
-
Acquire the data using a Luminex instrument (e.g., FlexMAP 3D).
-
The signal is reported as Mean Fluorescent Intensity (MFI).
5. Data Analysis:
-
Normalize the MFI of HEXIM1 to the geometric mean of the MFI of the housekeeping genes.
-
Calculate the fold change in HEXIM1 expression relative to pre-treatment samples or vehicle-treated controls.
Alternative Method: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
ChIP assays can directly measure the displacement of BRD4 from chromatin following this compound treatment[3].
1. Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
2. Chromatin Shearing:
-
Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for BRD4 to immunoprecipitate BRD4-bound DNA fragments.
4. DNA Purification and Analysis:
-
Reverse the cross-links and purify the DNA.
-
Quantify the amount of specific DNA sequences (e.g., c-Myc promoter) using quantitative PCR (qPCR).
5. Data Analysis:
-
A decrease in the amount of immunoprecipitated target DNA in this compound-treated cells compared to control cells indicates target engagement.
Caption: Experimental workflows for HEXIM1 mRNA quantification and ChIP assay.
Conclusion
HEXIM1 mRNA expression has been identified as a robust and reliable pharmacodynamic biomarker for monitoring the target engagement of BET inhibitors like this compound. Its consistent upregulation across various cancer types and in accessible surrogate tissues like blood makes it a valuable tool in clinical development. While other biomarkers such as c-Myc provide a more direct measure of downstream pathway inhibition, their utility can be context-dependent. The choice of biomarker should be guided by the specific objectives of the study, with HEXIM1 serving as a strong candidate for assessing target engagement in a broad range of clinical settings. The provided experimental protocols offer a starting point for the implementation of these biomarker assays in research and clinical trials.
References
- 1. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HEXIM1 induction is mechanistically involved in mediating anti-AML activity of BET protein bromodomain antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of CC-90010 and Other Next-Generation BET Inhibitors
In the landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of drugs. These agents function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of key oncogenes, such as c-MYC, and subsequent inhibition of tumor cell growth.[1][2][3] While first-generation pan-BET inhibitors demonstrated therapeutic potential, their clinical advancement has been hampered by dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues.[4][5] This has spurred the development of next-generation BET inhibitors, such as CC-90010 (Trotabresib), designed to offer improved efficacy and better safety profiles. This guide provides a comparative overview of this compound and other notable next-generation BET inhibitors in clinical development, including ABBV-744, Molibresib (GSK525762), INCB054329, TEN-010 (RO6870810), and ZEN-3694.
Mechanism of Action and Selectivity
Next-generation BET inhibitors are being developed with different strategies to improve upon the first-generation compounds. A key approach is to achieve selectivity for one of the two tandem bromodomains, BD1 or BD2, within the BET proteins.[6][7] It is hypothesized that selective inhibition may separate the anti-cancer effects from on-target toxicities.[4]
This compound (Trotabresib) is an oral, reversible, and potent BET inhibitor.[8][9] Preclinical studies have shown its significant antiproliferative activity in various cancer models, including glioblastoma.[9][10] A noteworthy characteristic of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for brain malignancies.[9][11][12]
ABBV-744 stands out as a first-in-class, orally active and selective inhibitor of the second bromodomain (BD2) of BET proteins.[13][14][15] This BD2 selectivity is thought to contribute to its improved therapeutic index compared to pan-BET inhibitors, with potent antitumor activity observed in preclinical models of acute myeloid leukemia (AML) and prostate cancer, and potentially reduced toxicity.[15][16][17]
Molibresib (GSK525762) is an orally bioavailable pan-BET inhibitor that has shown antitumor activity in preclinical models of various solid and hematologic malignancies.[18][19][20]
INCB054329 is a potent, structurally distinct pan-BET inhibitor with low nanomolar potency against BRD2, BRD3, and BRD4.[21][22][23] It has demonstrated broad antiproliferative activity against hematologic cancer cell lines.[22][23]
TEN-010 (RO6870810) is a BET inhibitor that is an analogue of the well-characterized tool compound (+)-JQ1, with optimized chemical and biological properties.[1] It has been evaluated in clinical trials for solid tumors and AML.[1][24]
ZEN-3694 is an orally bioavailable pan-BET inhibitor that has shown efficacy in various solid tumor and hematological malignancy models.[25][26][27][28] It has been investigated in clinical trials for metastatic castration-resistant prostate cancer.[25][27]
Preclinical Efficacy: A Comparative Summary
The following table summarizes the in vitro potency of this compound and other next-generation BET inhibitors across various cancer cell lines.
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound | Pan-BET | Glioblastoma | 980 ± 1060 | [10] |
| Acute Myeloid Leukemia | 20 ± 6 | [10] | ||
| Diffuse Large B-cell Lymphoma | 100 ± 310 | [10] | ||
| ABBV-744 | BD2-selective | LNCaP (Prostate) | 90 (effective concentration for gene downregulation) | [13] |
| Molibresib | Pan-BET | Various | ~35 (cell-free assay) | [20] |
| INCB054329 | Pan-BET | Hematologic Cancers (median) | 152 | [22] |
| ZEN-3694 | Pan-BET | MV4-11 (AML) | 200 | [26] |
Clinical Activity and Safety Profile
Clinical trials have provided valuable insights into the safety and preliminary efficacy of these next-generation BET inhibitors. A summary of key clinical findings is presented below.
| Inhibitor | Phase I Study | Key Malignancies | Common Treatment-Related Adverse Events (TRAEs) | Noteworthy Efficacy | Reference |
| This compound | NCT03220347 | Advanced Solid Tumors, R/R NHL | Thrombocytopenia, Anemia, Fatigue | Complete response in a patient with astrocytoma; partial response in endometrial carcinoma. | [8][29] |
| ABBV-744 | NCT03360006 | AML, mCRPC | (Data not detailed in provided search results) | Comparable efficacy to a pan-BET inhibitor with an improved therapeutic index in preclinical models. | [15] |
| Molibresib | BET116183 | NUT Carcinoma, Other Solid Tumors | Thrombocytopenia, Nausea, Vomiting, Diarrhea, Decreased Appetite | Durable complete remission in one patient with DLBCL. | [18][30] |
| INCB054329 | Phase I | Hematologic Malignancies | (Data not detailed in provided search results) | Preclinical data supports combination strategies. | [31] |
| TEN-010 | NCT02308761 | AML, MDS | Fatigue, Injection site reactions, Diarrhea, Decreased appetite, Nausea | Monotherapy development discontinued (B1498344) due to lack of efficacy. | [24] |
| ZEN-3694 | NCT02705469, NCT02711956 | mCRPC | (Data not detailed in provided search results) | Down-regulation of AR-signaling. | [25][27] |
Signaling Pathways and Experimental Workflows
BET Inhibitor Mechanism of Action
The following diagram illustrates the general mechanism by which BET inhibitors disrupt cancer cell signaling.
Caption: BET inhibitors prevent BET proteins from binding to acetylated histones.
Experimental Workflow for Preclinical Evaluation
A typical workflow for evaluating the preclinical efficacy of a novel BET inhibitor is depicted below.
Caption: A standard workflow for the preclinical evaluation of BET inhibitors.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Following treatment, MTS reagent is added to each well and the plates are incubated.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined by non-linear regression analysis.
Western Blotting for Target Engagement
-
Cell Lysis: Cells treated with the BET inhibitor are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-MYC, HEXIM1) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: An appropriate number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The BET inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis. Animal body weight and general health are monitored throughout the study to assess toxicity.
Conclusion
The development of next-generation BET inhibitors like this compound represents a significant step forward in the quest for more effective and tolerable epigenetic therapies. The focus on differentiated profiles, such as the CNS-penetrant nature of this compound and the BD2-selectivity of ABBV-744, highlights the strategic efforts to overcome the limitations of first-generation compounds. While early clinical data for some of these agents are encouraging, further investigation, particularly in combination with other anticancer agents, will be crucial to fully realize their therapeutic potential. The comparative data presented in this guide serves as a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. TEN-010 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Facebook [cancer.gov]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Phase I study of this compound, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. INCB054329 | BET inhibitor | Probechem Biochemicals [probechem.com]
- 24. A dose escalation study of RO6870810/TEN-10 in patients with acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. zenithepigenetics.com [zenithepigenetics.com]
- 27. researchgate.net [researchgate.net]
- 28. Facebook [cancer.gov]
- 29. researchgate.net [researchgate.net]
- 30. ashpublications.org [ashpublications.org]
- 31. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of CC-90010: A Comparative Guide to BET Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of CC-90010 (Trotabresib), a novel Bromodomain and Extra-Terminal (BET) inhibitor. Through objective comparison with other notable BET inhibitors in clinical development—ZEN-3694, Pelabresib (CPI-0610), and ABBV-744—this document illuminates the therapeutic potential and distinct characteristics of this class of epigenetic modulators. Experimental data is presented to support the comparative analysis.
Executive Summary
This compound is an orally active, reversible inhibitor of the BET family of proteins, which are crucial epigenetic readers that regulate the transcription of key oncogenes.[1] By competitively binding to the bromodomains of BET proteins, particularly BRD4, this compound disrupts their interaction with acetylated histones, leading to the suppression of target gene expression, most notably the master regulator of cell proliferation, c-MYC.[1][2] This mechanism is shared by other BET inhibitors, including ZEN-3694, Pelabresib, and ABBV-744, which are also being investigated in various cancer types. While sharing a common target, these inhibitors exhibit distinct profiles in terms of selectivity, potency, and clinical activity. This guide provides a detailed comparison of their performance based on available preclinical and clinical data.
Comparative Performance of BET Inhibitors
The following tables summarize the quantitative data for this compound and its comparators, offering a side-by-side view of their in vitro potency, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency of BET Inhibitors
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Trotabresib) | Pan-BET | Diffuse Midline Glioma (DMG) cells | Glioblastoma | 0.6-7 | [2] |
| ZEN-3694 | Pan-BET | MV4-11 | Acute Myeloid Leukemia (AML) | 0.2 | [3][4] |
| VCaP | Prostate Cancer | Synergistic with enzalutamide | [3] | ||
| Pelabresib (CPI-0610) | BRD4-BD1 | MV4-11 | Acute Myeloid Leukemia (AML) | 0.12 | [5] |
| Multiple Myeloma cell lines | Multiple Myeloma | Dose-dependent reduction in viability | [5] | ||
| ABBV-744 | BDII-selective BET | AGS | Gastric Cancer | 7.4 (48h), 3.5 (72h) | [6] |
| HGC-27 | Gastric Cancer | 4.8 (48h), 2.3 (72h) | [6] | ||
| AML cell lines | Acute Myeloid Leukemia (AML) | Potent antiproliferative activity | [7] |
Table 2: In Vivo Efficacy of BET Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Trotabresib) | Glioblastoma and other malignancies | Data on file | Reduces tumor growth | [2] |
| ZEN-3694 | MC-38 colon cancer syngeneic xenograft | Not specified | Increased efficacy with anti-PD1 | [8] |
| Prostate, breast, colon, AML xenografts | Not specified | Dose-dependent tumor growth halting | [8] | |
| Pelabresib (CPI-0610) | MV-4-11 mouse xenograft | 30-60 mg/kg, oral, daily for 28 days | 41-80% | [5] |
| ABBV-744 | AML and prostate cancer xenografts | Fractions of MTD | Comparable to pan-BET inhibitor ABBV-075 | [9][10] |
| AGS gastric cancer xenograft | 21 days | Significantly suppressed growth | [6] |
Table 3: Clinical Pharmacokinetics of BET Inhibitors
| Compound | Tmax (hours) | Half-life (hours) | Key Findings | Reference |
| This compound (Trotabresib) | ~1.5 - 1.9 | ~46 | Consistent plasma PK profile | [2] |
| ZEN-3694 | Not specified | Not specified | Orally bioavailable | [4] |
| Pelabresib (CPI-0610) | Rapid absorption | ~15 | Dose-proportional increases in systemic exposure | [11][12] |
| ABBV-744 | 1 - 3 | 4 - 5 | Approximately dose-proportional plasma exposures | [13] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of BET inhibition.
Caption: Workflow for BET inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the BET inhibitor (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis for MYC Downregulation
-
Cell Lysis: Treat cells with the BET inhibitor at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYC (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the MYC protein levels to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[14]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.[15][16]
-
Drug Administration: Administer the BET inhibitor at the predetermined dose and schedule (e.g., daily oral gavage).[5][17]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.[15]
Conclusion
This compound and its counterparts, ZEN-3694, Pelabresib, and ABBV-744, represent a promising class of targeted therapies that function by epigenetically reprogramming cancer cells through the inhibition of BET proteins. While their core mechanism of downregulating key oncogenes like c-MYC is a shared characteristic, this guide highlights the nuanced differences in their potency, selectivity, and preclinical and clinical efficacy. The provided data and protocols offer a foundational resource for researchers to further investigate and compare the therapeutic potential of these and other emerging BET inhibitors in the pursuit of more effective cancer treatments. Continued research and head-to-head clinical trials will be essential to fully elucidate the distinct advantages of each compound and to identify the patient populations most likely to benefit from this therapeutic strategy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenithepigenetics.com [zenithepigenetics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnccn.org [jnccn.org]
- 14. BiTE® Xenograft Protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CC-90010 (Trotabresib) IC50 Values Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Performance Comparison
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of CC-90010 (Trotabresib), a potent and reversible Bromodomain and Extra-Terminal (BET) inhibitor, across a spectrum of cancer cell lines. The data presented herein is intended to offer researchers a clear, quantitative understanding of the compound's in vitro efficacy and to support ongoing drug development efforts.
Quantitative Efficacy Overview: IC50 Values of this compound
The antiproliferative activity of this compound has been evaluated across various cancer cell lines, demonstrating a range of potencies. The following table summarizes the reported IC50 values, providing a basis for cross-comparison of its activity in different cancer subtypes.
| Cancer Type | Cell Line | IC50 (µM) |
| Lymphoma | ||
| Burkitt's Lymphoma | Raji | 0.06 |
| Diffuse Large B-Cell Lymphoma (GCB) | Farage | 0.71 - 3.35 |
| Diffuse Large B-Cell Lymphoma (ABC) | SU DHL 2 | 0.10 |
| Primary Mediastinal B-Cell Lymphoma | KARPAS-1106P | 0.03 |
| Glioblastoma/Glioma | ||
| Glioblastoma | U-87 MG | Not explicitly for proliferation, but 0.03 for FOSL1 gene expression inhibition |
| Diffuse Midline Glioma | DIPGXIII, HSJD-DIPG007, SU-DIPGVI, RA055, VUMC-DIPG10 | 0.6 - 7 |
| Pancreatic Cancer | ||
| Pancreatic Adenocarcinoma | MIA-PaCa-2 | Not explicitly for proliferation, but 0.24 for GLI1 gene expression inhibition |
Mechanism of Action: BET Inhibition Signaling Pathway
This compound functions as a BET inhibitor, targeting the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.
Inhibition of BET proteins by this compound disrupts this interaction, leading to the downregulation of oncogenic gene expression, ultimately resulting in decreased cell proliferation and tumor growth.
Unlocking Synergistic Potential: A Comparative Guide to CC-90010 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the synergistic effects of the BET inhibitor CC-90010 with other targeted agents, supported by preclinical data and detailed experimental methodologies.
This compound (trotabresib) is a potent and reversible oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription. By binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[1] This mechanism has established this compound as a promising therapeutic agent in various malignancies, including glioblastoma and hematological cancers.[1][2] While demonstrating single-agent activity, the true potential of this compound may lie in its ability to synergize with other inhibitors, enhancing therapeutic efficacy and overcoming resistance mechanisms.
This guide provides a comparative overview of the investigated and potential synergistic combinations of this compound with other inhibitors, presenting available experimental data and detailed protocols to support further research and development.
Established Synergistic Combination: this compound and Temozolomide (B1682018) in Glioblastoma
A significant body of preclinical and clinical evidence supports the synergistic combination of this compound with the alkylating agent temozolomide (TMZ) for the treatment of glioblastoma (GBM).
Rationale for Synergy: A primary mechanism of resistance to TMZ in GBM is the expression of O-6-methylguanine-DNA methyltransferase (MGMT), an enzyme that repairs TMZ-induced DNA damage. Preclinical studies have demonstrated that this compound can downregulate the expression of MGMT in a dose-dependent manner.[1][3] This suppression of MGMT enhances the cytotoxic effects of TMZ, leading to a synergistic anti-tumor response.[3]
Quantitative Data Summary:
| Cell Line/Model | Inhibitor Combination | Key Finding | Reference |
| Temozolomide-resistant Glioblastoma Patient-Derived Xenograft (PDX) model (GBM3) | This compound + Temozolomide | Additive or synergistic effects observed in vivo. This compound showed more potent activity than temozolomide as a single agent in this resistant model. | [3] |
Signaling Pathway and Mechanism of Action:
Caption: this compound inhibits BET proteins, reducing MGMT expression and enhancing TMZ-induced DNA damage and apoptosis.
Potential Synergistic Combinations: A Rationale-Based Overview
While specific preclinical data for this compound in combination with a wide array of other inhibitors are not yet extensively published, the mechanism of BET inhibition provides a strong rationale for exploring synergy with several classes of targeted agents. The following sections outline these potential combinations, supported by evidence from studies with other BET inhibitors.
BCL-2 Family Inhibitors (e.g., Venetoclax)
Rationale for Synergy: BET inhibitors, including this compound, are known to downregulate the expression of the anti-apoptotic protein BCL-2 and upregulate the pro-apoptotic protein BIM. Concurrently, BCL-2 inhibitors like venetoclax (B612062) directly bind to and inhibit BCL-2. This dual targeting of the apoptotic pathway from different angles is expected to lead to a potent synergistic effect, particularly in hematological malignancies that are dependent on BCL-2 for survival.
MCL-1 Inhibitors
Rationale for Synergy: Similar to BCL-2, MCL-1 is another critical anti-apoptotic protein. Upregulation of MCL-1 is a known resistance mechanism to BCL-2 inhibitors. By downregulating c-MYC, BET inhibitors can indirectly reduce MCL-1 levels. Combining a BET inhibitor with a direct MCL-1 inhibitor could therefore overcome resistance and induce robust apoptosis in cancers reliant on MCL-1.
PARP Inhibitors
Rationale for Synergy: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA mutations. BET inhibitors have been shown to downregulate key components of the DDR pathway. Combining this compound with a PARP inhibitor could induce synthetic lethality in a broader range of tumors, including those without inherent DDR deficiencies.
PI3K/MAPK Pathway Inhibitors
Rationale for Synergy: The PI3K/AKT/mTOR and MAPK signaling pathways are frequently hyperactivated in cancer, promoting cell proliferation and survival. There is evidence of crosstalk between these pathways and the transcriptional programs regulated by BET proteins. Co-inhibition could block parallel survival signals and prevent the development of resistance that often arises from the activation of alternative pathways when a single pathway is targeted.
Logical Relationship for Potential Synergies:
Caption: this compound has the potential to synergize with various inhibitors by targeting key cancer pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are standard protocols for key experiments.
1. Cell Viability and Synergy Assessment (e.g., MTT Assay and Combination Index Calculation)
-
Cell Culture: Plate cancer cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound and the inhibitor of interest, both alone and in combination, for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle control.
-
Synergy Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, BCL-2, BIM, MCL-1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. An increase in cleaved Caspase-3 and cleaved PARP, and a favorable shift in the ratio of pro- to anti-apoptotic proteins, indicates apoptosis induction.
3. In Vivo Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, randomize mice into treatment groups: vehicle control, this compound alone, inhibitor X alone, and the combination of this compound and inhibitor X. Administer drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the combination effect.
Experimental Workflow for Synergy Assessment:
Caption: A stepwise approach to evaluating the synergistic potential of this compound with other inhibitors.
Conclusion
The BET inhibitor this compound holds significant promise as a combination therapy partner. The established synergy with temozolomide in glioblastoma, driven by the downregulation of MGMT, provides a strong proof-of-concept for its potential to enhance the efficacy of other anti-cancer agents. While further preclinical studies are needed to generate specific quantitative data for combinations with other inhibitor classes, the underlying biological rationale is compelling. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate and validate novel synergistic combinations with this compound, ultimately paving the way for more effective cancer therapies.
References
- 1. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Navigating Precision Oncology: A Comparative Guide to Biomarkers for CC-90010 and Other BET Inhibitors
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the identification of predictive biomarkers is paramount for patient stratification and a personalized medicine approach. This guide offers a comprehensive comparison of potential biomarkers to predict sensitivity to the novel BET (Bromodomain and Extra-terminal domain) inhibitor CC-90010 (Trotabresib) and other agents in its class. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview supported by experimental data.
This compound is an orally active, reversible small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes.[2] By binding to acetylated histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and oncogenic progression, such as c-MYC.[2] BET inhibitors, including this compound, competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these critical cancer-driving genes.[2] This mechanism has shown therapeutic potential in a variety of cancers, including advanced solid tumors, glioblastoma, and non-Hodgkin's lymphoma.[3][4]
Comparative Analysis of Predictive Biomarkers for BET Inhibitors
The clinical development of BET inhibitors has revealed a heterogeneous response across different tumor types and patients. This underscores the critical need for robust predictive biomarkers to identify patient populations most likely to benefit from this class of drugs. While specific biomarker data for this compound is emerging from ongoing clinical trials, a broader understanding can be gleaned from studies of other BET inhibitors like JQ1 and OTX015.
| Biomarker Category | Potential Biomarker | Correlation with Sensitivity/Resistance | Rationale | Key Experimental Evidence |
| Oncogene Expression | c-MYC, MYCN, MYCL | Sensitivity: High expression/amplification | Tumors "addicted" to MYC are highly dependent on BET protein function for its transcription. Inhibition of BET proteins leads to downregulation of MYC and subsequent cell cycle arrest and senescence.[5] | Strong correlation observed between MYC or MYCN amplification and sensitivity to the BET inhibitor Mivebresib in small-cell lung cancer cell lines.[6] JQ1 treatment in multiple myeloma models shows potent antiproliferative effects associated with MYC downregulation.[5] |
| BCL2, FOSL1 | Sensitivity: High expression | These are other key proto-oncogenes whose transcription is often BET-dependent. Their suppression is a key downstream effect of BET inhibition. | Overexpression of BCL2 can partially alleviate the anti-cancer effects of BET inhibitors, highlighting its importance as a downstream target. Suppression of FOSL1 expression correlates with the anti-proliferative effects of JQ1 in non-small cell lung cancer cell lines. | |
| Gene Mutations | FLT3 (in AML) | Sensitivity: Presence of mutations (ITD or TKD) | FLT3-mutated acute myeloid leukemia (AML) samples show significantly higher sensitivity to JQ1 compared to wild-type samples.[7] | Ex vivo studies on AML patient samples demonstrated that those with FLT3 mutations had a superior response to the BET inhibitor JQ1.[7] |
| IDH1, IDH2, TET2, WT1 (in AML) | Resistance: Presence of mutations | Mutations in these genes in AML appear to confer resistance to BET inhibitors.[7] | Analysis of a cohort of AML patients showed that samples with mutations in IDH1, IDH2, TET2, or WT1 were resistant to JQ1.[7] | |
| SPOP | Context-Dependent: Resistance in prostate cancer, Sensitivity in endometrial cancer | SPOP mutations have opposing effects on BET inhibitor sensitivity in different cancer types, highlighting the importance of cellular context.[8] | Studies have shown a link between SPOP mutations and resistance to BET inhibitors in prostate cancer, while in endometrial cancer, similar mutations sensitized the cells to these drugs.[8] | |
| Protein Expression & Function | BRD4 Levels | Sensitivity (to BET degraders): High expression | Higher levels of BRD4 may indicate a greater dependence on its function, making cells more susceptible to its degradation. The correlation with inhibitors is less clear. | BRD4 levels positively correlated with sensitivity to BET degraders in non-small cell lung cancer cell lines, but not to the BET inhibitor JQ1.[9] |
| TRIM33 | Resistance: Loss of expression | Loss of TRIM33, an E3 ubiquitin ligase, can lead to resistance to BET inhibitors by attenuating the downregulation of MYC and enhancing TGF-β signaling.[10] | shRNA screening identified that loss of TRIM33 confers resistance to BET inhibitors in colorectal cancer cells.[10] | |
| Chromatin State | H3K27ac Peaks | Sensitivity (Under Investigation): Specific patterns | The chromatin landscape, particularly the distribution of active enhancer marks like H3K27ac, may determine the dependence on BET proteins for transcriptional regulation. | Profiling of colorectal cancer cell lines identified a set of H3K27ac peaks associated with sensitivity to a BET inhibitor.[11] |
| Pharmacodynamic Markers | HEXIM1, CCR1 | Target Engagement: Modulation of expression | Changes in the expression of these genes in response to treatment can serve as indicators of target engagement and biological activity of the BET inhibitor. | In a phase I study of Trotabresib (this compound) in high-grade gliomas, modulation of HEXIM1 and CCR1 expression was observed in blood and brain tumor tissue, indicating target engagement.[12][13] |
| Resistance Pathways | RTK, PI3K/AKT, ERK Signaling | Resistance: Activation of these pathways | Cancer cells can develop resistance to BET inhibitors by activating compensatory pro-survival signaling pathways.[14] | In ovarian carcinoma cell lines, acquired resistance to the BET inhibitor JQ1 was mediated by the activation of receptor tyrosine kinases (RTKs) and downstream PI3K/AKT and ERK signaling.[14] |
Experimental Protocols
1. Cell Viability and IC50 Determination:
-
Objective: To determine the concentration of a BET inhibitor that inhibits cell growth by 50% (IC50).
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a serial dilution of the BET inhibitor (e.g., this compound, JQ1) for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo. The IC50 values are calculated by fitting the dose-response data to a non-linear regression model.
2. Western Blot Analysis for Protein Expression:
-
Objective: To assess the levels of specific proteins (e.g., c-MYC, BRD4, p-ERK) following treatment with a BET inhibitor.
-
Method: Cells are treated with the BET inhibitor or a vehicle control for a defined time. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the proteins of interest. Following incubation with a secondary antibody, the protein bands are visualized and quantified using a chemiluminescence detection system.
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Objective: To measure the mRNA levels of target genes (e.g., MYC, HEXIM1, CCR1) after BET inhibitor treatment.
-
Method: RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for the genes of interest. The relative expression of each gene is calculated using the delta-delta Ct method, with a housekeeping gene used for normalization.
4. Chromatin Immunoprecipitation Sequencing (ChIP-seq):
-
Objective: To identify the genomic regions where BET proteins (e.g., BRD4) and specific histone modifications (e.g., H3K27ac) are located.
-
Method: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein or histone mark of interest is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and sequenced. The sequencing data is analyzed to identify regions of enrichment.
5. Ex Vivo Drug Sensitivity Assays on Patient Samples:
-
Objective: To assess the sensitivity of primary cancer cells from patients to BET inhibitors.
-
Method: Mononuclear cells are isolated from bone marrow or peripheral blood samples of patients (e.g., with AML). These cells are then cultured ex vivo and exposed to a range of concentrations of the BET inhibitor. Cell viability is measured after a defined incubation period to determine the drug response. Concurrently, the genomic DNA of the patient's cells is sequenced to identify mutations that may correlate with drug sensitivity or resistance.[7]
Visualizing the Mechanisms
To further elucidate the complex relationships discussed, the following diagrams illustrate the key pathways and experimental logic.
Caption: Mechanism of action of BET inhibitors like this compound.
Caption: Workflow for identifying and validating predictive biomarkers.
Caption: Logic diagram for biomarker-based treatment decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. BioCentury - Papers uncover predictive markers for BET inhibitor responses [biocentury.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Trotabresib, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trotabresib (this compound) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CC-90010 (Trotabresib): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like CC-90010 (Trotabresib) are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent and reversible oral inhibitor of bromodomain and extra-terminal (BET) proteins currently under investigation for advanced solid tumors. Adherence to these protocols is critical for minimizing exposure risks and preventing environmental contamination.
Before initiating any disposal procedures, it is mandatory to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier and to follow all applicable federal, state, and local regulations, as well as institutional policies for hazardous waste management.
Immediate Safety and Handling Precautions
All handling of this compound and its waste should be conducted in a designated and well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Eye Protection | Safety goggles with side shields or a full-face shield. |
| Lab Coat | A disposable, solid-front gown. |
| Respiratory | A suitable respirator may be required depending on the handling procedure and institutional assessment. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is the segregation of all contaminated materials as hazardous chemical waste at the point of generation.
Step 1: Waste Segregation
All items that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste. This waste should be categorized as follows:
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, flasks, and empty drug vials.
-
Liquid Waste: Encompasses unused or expired this compound solutions, cell culture media containing the compound, and contaminated solvents.
-
Sharps: Consists of needles, syringes, scalpels, and glass vials that are contaminated with this compound.
Step 2: Use of Designated Waste Containers
All hazardous waste must be collected in clearly labeled, leak-proof containers. For sharps, these containers must also be puncture-resistant.
-
Solids and PPE: Collect in a rigid, leak-proof container clearly marked with "Hazardous Chemical Waste" and the specific chemical name (this compound or Trotabresib).
-
Liquids: Collect in a compatible, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container must be clearly labeled with "Hazardous Chemical Waste" and the chemical name.
-
Sharps: Must be placed directly into a designated hazardous waste sharps container that is clearly labeled with the contents.
Step 3: Decontamination of Work Surfaces
Following any handling of this compound, all work surfaces must be thoroughly decontaminated. A recommended procedure is a three-step process:
-
Wash: Use a suitable laboratory detergent.
-
Rinse: Use water to remove any detergent residue.
-
Disinfect (if applicable): Use a disinfectant appropriate for the experimental context.
All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.
Step 4: Storage and Final Disposal
-
Securely seal all waste containers to prevent leaks or spills.
-
Ensure all containers are accurately and clearly labeled with the contents and appropriate hazard warnings.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic, in accordance with institutional guidelines.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
BET Inhibitor Signaling Pathway
This compound functions as a BET inhibitor. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to the DNA, promoting the expression of target genes, including oncogenes like c-MYC. BET inhibitors, such as this compound, competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of these target genes. This disruption of oncogenic signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound as a BET inhibitor.
Essential Safety and Logistical Information for Handling CC-90010 (Trotabresib)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent BET Inhibitor CC-90010.
This document provides comprehensive, procedural guidance for the safe laboratory use of this compound (also known as Trotabresib), a potent, orally active, and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
This compound is a potent compound with potential health risks that necessitate stringent handling procedures. The following table summarizes the essential personal protective equipment (PPE) and immediate handling protocols.
| Category | Requirement | Specification |
| Personal Protective Equipment (PPE) | Gowning | Disposable, solid-front protective gown with tight-fitting cuffs. |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or a full-face shield. | |
| Respiratory Protection | For handling powder outside of a containment device, a NIOSH-approved N95 or higher-level respirator is mandatory. | |
| Engineering Controls | Primary Containment | All handling of this compound powder must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood. |
| Ventilation | Ensure adequate laboratory ventilation with a minimum of 12 air changes per hour. | |
| Compound Handling | Weighing | Use a dedicated, contained balance or a "weigh-in-a-bag" system within the primary containment unit. |
| Reconstitution | Reconstitute in a BSC. This compound is soluble in DMSO.[1] | |
| Storage | Store at -20°C for long-term stability.[1] |
Spill Management and Decontamination
In the event of a spill, immediate and thorough decontamination is crucial. The following protocol outlines the necessary steps for effective cleanup.
Experimental Protocol: Spill Decontamination
Materials:
-
Chemotherapy spill kit
-
Appropriate PPE (as outlined above)
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Deionized water
-
Low-lint, absorbent wipes
-
Hazardous waste disposal bags and containers
Procedure:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the full required PPE.
-
Contain the Spill: If the spill is liquid, cover it with absorbent pads from the spill kit. If it is a powder, gently cover it with damp absorbent pads to avoid aerosolization.
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with the detergent solution and clean the spill area from the outer edge inward. Dispose of the wipe in a hazardous waste bag.
-
Rinsing: Using a new wipe moistened with deionized water, rinse the area, again working from the outside in. Dispose of the wipe.
-
Final Decontamination (Alcohol): With a new wipe, decontaminate the area with 70% IPA.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
-
Post-Decontamination: Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan for this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste. Segregation of waste is critical for proper disposal.
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed, puncture-resistant container for hazardous chemical waste. | Includes contaminated gloves, gowns, wipes, and plasticware. |
| Liquid Waste | Labeled, sealed, leak-proof container for hazardous chemical waste. | Includes unused stock solutions and contaminated buffers. |
| Sharps Waste | Labeled, puncture-proof sharps container for hazardous chemical waste. | Includes contaminated needles, syringes, and glass Pasteur pipettes. |
Mechanism of Action: BET Inhibition
This compound is a member of a class of drugs known as BET inhibitors.[2][3] These small molecules work by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[4] BET proteins are "epigenetic readers" that recognize acetylated lysine (B10760008) residues on histones, a key step in activating gene transcription.[4][5] By displacing BET proteins from chromatin, this compound disrupts the transcription of key oncogenes such as MYC and BCL-2, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Caption: this compound competitively inhibits BET proteins, disrupting oncogene transcription and leading to cell cycle arrest and apoptosis.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal, emphasizing safety at each step.
References
- 1. Trotabresib | 1706738-98-8 | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
